2,5-Dibromopyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGBUYMPBFPXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598590 | |
| Record name | 2,5-Dibromopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90902-84-4 | |
| Record name | 2,5-Dibromo-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90902-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromopyridin-3-amine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20598590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromopyridin-3-amine | |
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Foundational & Exploratory
A Technical Guide to 2,5-Dibromopyridin-3-amine (CAS: 90902-84-4)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,5-Dibromopyridin-3-amine, a key heterocyclic building block. It details the compound's chemical and physical properties, safety and handling protocols, and its significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Chemical Identity and Properties
This compound is a disubstituted pyridine derivative. Its unique structure, featuring two bromine atoms and an amino group, makes it a highly reactive and versatile intermediate for creating more complex molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 90902-84-4[1][2][3][4][5][6] |
| IUPAC Name | This compound[4] |
| Synonyms | 3-Amino-2,5-dibromopyridine, 2,5-dibromo-3-pyridinamine, 2,5-dibromo-pyridin-3-ylamine[3][4][6] |
| Molecular Formula | C₅H₄Br₂N₂[1][3][4][6] |
| Molecular Weight | 251.91 g/mol [1][4][6] |
| InChI Key | VHGBUYMPBFPXQM-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=C(C=NC(=C1N)Br)Br[4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to brown powder or solid.[1][6] | Chem-Impex, ChemicalBook |
| Melting Point | 146 - 156 °C[1][6][7] | Chem-Impex, ChemicalBook |
| Boiling Point | 325.0 ± 37.0 °C (Predicted) | ChemicalBook[6] |
| Density | 2.147 ± 0.06 g/cm³ (Predicted) | ChemicalBook[6] |
| pKa | -0.56 ± 0.10 (Predicted) | ChemicalBook[6] |
| Solubility | Data for the specific compound is not readily available. A structurally similar compound, 2-Amino-5-bromopyridine, is soluble in DMSO, methanol, chloroform, and ethyl acetate, with slight solubility in water.[8] | BenchChem |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Mass Spectrometry Data
| Technique | Result | Interpretation |
| Electrospray (ESI) | m/z 252 | [M+H]⁺ |
Synthesis and Purification
While various methods exist for the synthesis of brominated pyridines, a common final step involves purification to isolate the target compound with high purity.
Caption: Purification workflow for this compound.
Experimental Protocol: Purification by Column Chromatography
This protocol describes the purification of crude this compound to yield a pure, white solid product.[6]
-
Preparation of the Crude Product: The initial crude product is obtained from a preceding synthesis step.
-
Column Preparation: A silica gel column is prepared using a slurry packing method with a hexane solvent system.
-
Loading: The crude product is dissolved in a minimum amount of the initial elution solvent and carefully loaded onto the top of the silica gel column.
-
Elution: The compound is eluted from the column using a gradient of 0-30% ethyl acetate in hexane. The polarity is gradually increased to move the target compound down the column.
-
Fraction Collection: Fractions are collected and monitored, typically by thin-layer chromatography (TLC), to identify those containing the pure product.
-
Isolation: The fractions containing the pure this compound are combined.
-
Concentration: The solvent is removed from the combined fractions under reduced pressure (e.g., using a rotary evaporator) to yield the final product as a white solid.[6]
Key Applications and Reactions
This compound is a valuable intermediate due to its multiple reaction sites, which allow for selective functionalization.[1] This makes it a sought-after precursor in several areas of chemical research and development.
Caption: Key application areas of this compound.
-
Pharmaceutical Synthesis: This compound is a crucial intermediate in the development of novel pharmaceuticals.[1] It serves as a scaffold for synthesizing various therapeutic agents, including those for treating neurological disorders, as well as antimicrobial and anti-cancer drugs.[1]
-
Agrochemical Sector: In agriculture, it is used as a building block for creating effective herbicides, fungicides, and pesticides, which are vital for crop protection and improving yields.[1]
-
Material Science: The unique chemical properties of this compound are being explored for the creation of new materials, such as specialized polymers and coatings.[1]
-
Fluorescent Probes: The compound is also utilized in the development of fluorescent probes, which are essential tools for imaging applications in biological research.[1]
Safety and Handling
This compound is classified as toxic and can cause serious eye damage.[1][4] It is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area or chemical fume hood.
Table 4: GHS Hazard Information
| Category | Information |
| Pictogram | |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed.[4][6]H318: Causes serious eye damage.[4][6] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.[4]P301+P316: IF SWALLOWED: Get emergency medical help immediately.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.P501: Dispose of contents/container in accordance with local regulations. |
Handling Recommendations:
-
Always use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Ensure adequate ventilation.
-
In case of accidental contact, rinse the affected area immediately with plenty of water and seek medical advice.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [acrospharma.co.kr]
- 3. 2,5-Dibromo-3-aminopyridine | CAS 90902-84-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 2,5-DIBROMO-3-AMINOPYRIDINE | 90902-84-4 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to 2,5-Dibromopyridin-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and synthetic applications of 2,5-Dibromopyridin-3-amine (also known as 3-Amino-2,5-dibromopyridine). As a versatile heterocyclic intermediate, this compound serves as a critical building block in the development of novel pharmaceutical and agrochemical agents. Its unique structure, featuring two bromine atoms at positions amenable to selective functionalization, makes it a valuable scaffold in medicinal chemistry.[1]
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Br₂N₂ | [1][2] |
| Molecular Weight | 251.91 g/mol | [1][2] |
| CAS Number | 90902-84-4 | [1][2] |
| Melting Point | 146-152 °C | [1] |
| Boiling Point | 325.0 ± 37.0 °C (Predicted) | [3] |
| Density | 2.147 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -0.56 ± 0.10 (Predicted) | [3] |
| Appearance | White to brown solid/crystalline powder | [1][3] |
| XLogP3 | 1.9 | [2] |
| SMILES | C1=C(C=NC(=C1N)Br)Br | [2] |
| InChI | InChI=1S/C5H4Br2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | [2] |
| InChIKey | VHGBUYMPBFPXQM-UHFFFAOYSA-N | [2] |
Solubility and Stability
This compound is generally soluble in organic solvents like ethyl acetate and can be purified using gradients of ethyl acetate and hexanes.[3] It should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container to ensure stability.[3]
Spectroscopic Data Profile
While specific spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. An additional broad signal corresponding to the amine (-NH₂) protons would also be present.
-
¹³C NMR: The spectrum would display five signals for the five carbon atoms of the pyridine ring. The carbons bonded to bromine would be significantly shifted downfield.
-
IR Spectroscopy: As a primary aromatic amine, the IR spectrum should exhibit characteristic N-H stretching vibrations as two bands in the 3200-3500 cm⁻¹ region.[4] An N-H bending vibration is expected around 1580-1650 cm⁻¹, and a strong C-N stretching band for aromatic amines would appear between 1250-1335 cm⁻¹.[5]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with prominent peaks at M, M+2, and M+4, corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br). The nominal molecular ion peak would be observed at m/z 250/252/254.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, purification, and analysis of this compound.
Synthesis via Reduction of 2,5-dibromo-3-nitropyridine
A common and effective method for synthesizing this compound is through the reduction of its nitro precursor, 2,5-dibromo-3-nitropyridine.[3]
Materials:
-
2,5-dibromo-3-nitropyridine
-
Acetic acid
-
Powdered iron
-
Diatomaceous earth (Celite)
-
Ether
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated brine solution
Procedure:
-
Dissolve 2,5-dibromo-3-nitropyridine (1.0 eq) in acetic acid with stirring until a complete solution is formed.[3]
-
Add powdered iron (5.0 eq) to the solution.[3]
-
Heat the reaction mixture to 80 °C under vigorous stirring and maintain this temperature for 15 minutes.[3]
-
Monitor the reaction to completion (e.g., by TLC).
-
After completion, filter the hot mixture through a pad of diatomaceous earth to remove the solid iron impurities.[3]
-
Wash the filter cake thoroughly with ether and ethyl acetate.[3]
-
Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual acetic acid and water-soluble impurities.[3]
-
Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
Purification Protocols
High purity is often required for subsequent reactions. The crude product obtained from the synthesis can be purified using standard laboratory techniques.
-
Recrystallization: This technique is effective for removing small amounts of impurities. Solvents such as ethanol or mixtures of ethyl acetate and heptane can be explored to find suitable conditions for recrystallization.
-
Silica Gel Column Chromatography: For achieving high purity, column chromatography is the preferred method. A solvent system with a gradient of ethyl acetate in hexanes is typically effective for separating the desired product from starting materials and byproducts.[3]
Chemical Reactivity and Applications in Drug Development
This compound is a valuable building block primarily due to the differential reactivity of its functional groups. The two bromine atoms serve as handles for introducing molecular diversity through cross-coupling reactions, while the amino group can be used for forming amides or other nitrogen-containing linkages.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the C2 and C5 positions are ideal for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] These reactions are fundamental in modern drug discovery for creating C-C and C-N bonds, respectively.[8][9]
-
Regioselectivity: In many palladium-catalyzed reactions on similar pyridine systems, the C2-halogen is more reactive than the C5-halogen due to electronic effects from the ring nitrogen.[10] This allows for selective mono-functionalization at the C2 position, leaving the C5 bromine available for a subsequent, different coupling reaction. This stepwise functionalization is a powerful strategy for building complex molecules.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an aryl or heteroaryl boronic acid. This is a common strategy for synthesizing biaryl structures, which are prevalent in kinase inhibitors and other targeted therapies.[11][12]
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine.[8] This is a key method for synthesizing complex diaminopyridines and other scaffolds found in pharmacologically active molecules.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-DIBROMO-3-AMINOPYRIDINE | 90902-84-4 [chemicalbook.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,5-Dibromopyridin-3-amine: Molecular Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dibromopyridin-3-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a versatile building block in the development of novel therapeutics.
Molecular Structure and Chemical Identity
This compound is a pyridine ring substituted with two bromine atoms at positions 2 and 5, and an amine group at position 3. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate for synthesizing more complex molecules.
Molecular Formula: C₅H₄Br₂N₂[1][2][3][4][5][6]
Molecular Weight: 251.91 g/mol [1][2][6][7]
Chemical Structure:
Figure 1. 2D structure of this compound.
Synonyms: 3-Amino-2,5-dibromopyridine, 2,5-Dibromo-3-pyridinamine[1][2][3][6]
Physicochemical and Safety Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 90902-84-4 | [1][2][3][4][6] |
| Appearance | Brown solid or white to brown powder/crystal | [2][5][6] |
| Melting Point | 146-156 °C | [2][6] |
| Purity | ≥97-98% (HPLC) | [2][4] |
| Storage Conditions | Store at 0-8°C in a cool, dry, dark place | [2][6][7] |
Safety Information:
This compound is classified as toxic and an irritant. It is toxic if swallowed and causes serious eye damage.[1][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis and Reactivity
The synthesis of this compound and its derivatives often involves the manipulation of functional groups on the pyridine ring. A common strategy for synthesizing substituted 3-aminopyridines involves the reaction of a di-halogenated pyridine with an amine.
Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-5-Bromopyridine Derivatives
This protocol is adapted from a general method for the synthesis of 3-amino-5-bromopyridine derivatives, which can be applied to the synthesis of the parent compound by using a suitable ammonia equivalent.[8]
-
Reaction Setup: In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (1 equivalent) and a significant excess of a chosen amine (e.g., pyrrolidine, ~10 equivalents) in a solvent mixture of 1-methyl-2-pyrrolidinone (NMP) and toluene.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation (e.g., 300 watts) at a temperature of 180 °C for 30 minutes.
-
Work-up and Purification: After cooling, the crude product is purified by silica gel flash column chromatography.
-
Crystallization: Further purification can be achieved by crystallization to obtain the analytically pure product.
The reactivity of this compound is dominated by the presence of the two bromine atoms, which are susceptible to displacement via cross-coupling reactions. The amino group can also be functionalized, for example, through acylation.
Applications in Drug Discovery and Development
Halogenated pyridines are crucial building blocks in medicinal chemistry. The bromine atoms in this compound serve as versatile handles for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of diverse libraries of compounds for screening against various biological targets.
This compound is a valuable intermediate for the synthesis of:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where it can mimic the hinge-binding interactions of ATP. The bromo substituents can be replaced with larger aromatic or heteroaromatic groups to target the active site of kinases like PI3K and VEGFR-2.[3][4]
-
Antimicrobial and Anti-cancer Agents: The unique substitution pattern makes it a precursor for novel compounds with potential antimicrobial and anti-cancer properties.[2]
-
Agrochemicals: It serves as a building block for herbicides, fungicides, and pesticides.[2]
-
Fluorescent Probes and Materials Science: The compound is also explored in the development of novel materials and fluorescent probes for biological imaging.[2]
Experimental and Logical Workflows
Diagram 1: General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and functionalization of pyridine derivatives like this compound.
Caption: General workflow from synthesis to application.
Diagram 2: Hypothetical Suzuki-Miyaura Cross-Coupling Workflow
This diagram outlines the key steps in a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.
Caption: Experimental workflow for a Suzuki coupling reaction.
Diagram 3: Simplified Kinase Signaling Pathway
This diagram illustrates a simplified kinase signaling pathway that can be targeted by inhibitors derived from this compound.
Caption: Simplified PI3K signaling pathway and inhibitor action.
References
- 1. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 8. ijssst.info [ijssst.info]
Navigating the Solubility Landscape of 2,5-Dibromopyridin-3-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the solubility of 2,5-Dibromopyridin-3-amine, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining its solubility in common organic solvents. By leveraging established principles of chemical solubility and providing detailed experimental protocols, this guide empowers researchers to generate critical data for their specific applications.
Understanding the Solubility Profile of this compound
This compound is a moderately polar molecule. Its structure, featuring a pyridine ring, an amino group, and two bromine atoms, dictates its solubility behavior. The amino group and the nitrogen atom in the pyridine ring can participate in hydrogen bonding, suggesting potential solubility in protic solvents. The bromine atoms and the overall aromatic structure contribute to its lipophilicity, indicating possible solubility in non-polar and moderately polar aprotic solvents.
Based on the principle of "like dissolves like," a predicted solubility profile can be inferred. However, empirical determination is crucial for accurate application in experimental design.
Table 1: Predicted and Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Qualitative Indication |
| Polar Protic | Methanol | High | Likely soluble |
| Ethanol | High | Likely soluble | |
| Isopropanol | Moderate | Likely soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Likely soluble |
| N,N-Dimethylformamide (DMF) | High | Likely soluble | |
| Acetonitrile | Moderate | Likely soluble | |
| Acetone | Moderate | Likely soluble | |
| Ethyl Acetate | Moderate to Low | Some solubility indicated by use in chromatography | |
| Non-Polar | Dichloromethane | Moderate | Likely soluble |
| Chloroform | Moderate | Likely soluble | |
| Toluene | Low | Likely sparingly soluble | |
| Hexane/Heptane | Very Low | Likely sparingly soluble | |
| Petroleum Ether | Very Low | Indicated as a suitable washing solvent to remove impurities, suggesting low solubility of the target compound. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, the following experimental protocols are recommended. These methods are widely accepted for determining the thermodynamic (equilibrium) and kinetic solubility of organic compounds.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This method is considered the gold standard for determining the intrinsic solubility of a compound at equilibrium.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure complete equilibration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Centrifugation at the same temperature is recommended to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.
Kinetic Solubility Determination
Kinetic solubility is often measured in early-stage drug discovery to assess the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration stock solution (typically in DMSO).
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the target organic solvent.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a shorter period than the equilibrium method (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Analyze the wells for the presence of precipitate. This can be done visually or, more quantitatively, using nephelometry (light scattering) or turbidimetry.
-
Data Reporting: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
Conclusion
While readily available quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical background and practical methodologies for researchers to determine this critical parameter. Accurate solubility data is fundamental for successful experimental design, including reaction optimization, purification, and formulation development. The provided protocols for thermodynamic and kinetic solubility determination offer robust approaches to generate reliable and reproducible results. Researchers are encouraged to utilize these methods to build a comprehensive solubility profile of this compound in solvents relevant to their work.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dibromopyridin-3-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For drug discovery and development professionals, NMR is critical for structural elucidation, purity assessment, and understanding molecular interactions. This guide focuses on the ¹H and ¹³C NMR spectral characteristics of aminobromopyridines, using 2-Amino-5-bromopyridine as a model to infer the expected spectral features of 2,5-Dibromopyridin-3-amine.
The substitution pattern on the pyridine ring significantly influences the chemical shifts of both proton and carbon nuclei. In this compound, the electron-donating amine group (-NH₂) and the electron-withdrawing bromine atoms (-Br) have competing effects on the electron density of the pyridine ring, leading to a unique spectral fingerprint.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established substituent effects on the pyridine nucleus. The atom numbering convention used for the assignments is presented in the molecular structure diagram in Section 4.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 7.8 - 8.0 | Doublet | ~ 2.0 - 2.5 |
| H-6 | ~ 8.1 - 8.3 | Doublet | ~ 2.0 - 2.5 |
| -NH₂ | ~ 5.0 - 6.0 | Broad Singlet | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 140 - 145 |
| C-3 | ~ 148 - 152 |
| C-4 | ~ 125 - 130 |
| C-5 | ~ 110 - 115 |
| C-6 | ~ 150 - 155 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted pyridines is detailed below.
3.1. Sample Preparation
-
Accurately weigh approximately 10-15 mg of the analyte (e.g., this compound).
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3.2. Spectrometer Setup and Data Acquisition
-
Spectrometer: A Bruker Avance spectrometer (or equivalent) operating at a field strength of 400 MHz for ¹H and 100 MHz for ¹³C is recommended.[1]
-
Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[2]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
3.3. Data Processing
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID into the frequency domain spectrum.
-
Phase-correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Molecular Structure and NMR Assignments
The logical relationship between the molecular structure and the predicted NMR signals can be visualized. The diagram below illustrates the structure of this compound with atom numbering for spectral assignment.
Figure 1: Molecular structure of this compound.
Logical Workflow for Spectral Assignment
The process of assigning the observed NMR signals to specific nuclei within the molecule follows a logical workflow, often supplemented by two-dimensional (2D) NMR experiments.
Figure 2: Workflow for NMR spectral assignment.
This systematic approach, combining 1D and 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of the molecule.
References
Mass Spectrometry Analysis of 2,5-Dibromopyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of 2,5-Dibromopyridin-3-amine, a compound of interest in pharmaceutical and chemical research. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data presentation to aid in the structural elucidation and quantification of this and structurally related molecules.
Introduction
This compound is a halogenated aromatic amine with a molecular formula of C₅H₄Br₂N₂ and a monoisotopic mass of approximately 249.87 Da.[1] Mass spectrometry is a powerful analytical technique for the characterization of such compounds, providing information on molecular weight, elemental composition, and structural features through fragmentation analysis. This guide will focus on the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound.
Predicted Mass Spectral Data
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[2][3] This results in a distinctive M, M+2, and M+4 molecular ion cluster with a relative intensity ratio of approximately 1:2:1.[4]
Molecular Ion and Isotopic Pattern
Based on the molecular formula C₅H₄Br₂N₂, the expected molecular ion peaks are detailed in Table 1.
| Ion | m/z (calculated) | Isotopic Composition | Relative Abundance (%) |
| [M]⁺ | 249.8741 | C₅H₄⁷⁹Br₂N₂ | ~50 |
| [M+2]⁺ | 251.8721 | C₅H₄⁷⁹Br⁸¹BrN₂ | ~100 |
| [M+4]⁺ | 253.8699 | C₅H₄⁸¹Br₂N₂ | ~50 |
Table 1: Predicted molecular ion cluster for this compound.
Predicted Fragmentation Pattern
Upon ionization in a mass spectrometer (e.g., by electron ionization), the molecular ion of this compound is expected to undergo fragmentation. The primary fragmentation pathways are predicted to involve the loss of bromine radicals, hydrogen cyanide (HCN) from the pyridine ring, and potentially the amino group. Table 2 summarizes the major predicted fragment ions.
| Fragment Ion | m/z (calculated) | Proposed Neutral Loss |
| [M-Br]⁺ | 170.9556 / 172.9536 | Br• |
| [M-2Br]⁺ | 91.0450 | 2Br• |
| [M-HCN]⁺ | 222.8835 / 224.8815 / 226.8795 | HCN |
| [M-Br-HCN]⁺ | 143.9650 / 145.9630 | Br•, HCN |
| [C₅H₃N₂]⁺ | 91.0296 | 2Br•, H• |
| [C₄H₂N]⁺ | 64.0211 | 2Br•, H•, HCN |
Table 2: Predicted major fragment ions of this compound.
Experimental Protocols
The analysis of this compound can be effectively performed using either GC-MS or LC-MS. The choice of technique will depend on the sample matrix, required sensitivity, and the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like halogenated pyridines.[5][6]
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform a derivatization step to improve volatility and chromatographic performance, although this is often not required for this compound.
-
For quantitative analysis, add an appropriate internal standard.
GC-MS Parameters:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-350 |
Table 3: Typical GC-MS parameters for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a valuable alternative, particularly for less volatile compounds or complex matrices.[7][8][9]
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
For quantitative analysis, add an appropriate internal standard.
LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| MS/MS Transitions | Monitor precursor ion (e.g., m/z 251.9) and characteristic product ions |
Table 4: Typical LC-MS/MS parameters for the analysis of this compound.
Visualizations
Experimental Workflow
The general workflow for the MS analysis of this compound is depicted below.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for this compound.
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The presented data tables summarize the expected quantitative information, while the detailed experimental protocols for both GC-MS and LC-MS offer practical starting points for method development. The visualized workflow and proposed fragmentation pathway serve as valuable tools for understanding the analytical process and interpreting the resulting mass spectra. Researchers and scientists can utilize this information to effectively identify, characterize, and quantify this compound in various matrices, thereby supporting advancements in drug development and chemical synthesis.
References
- 1. This compound | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 9. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
infrared (IR) spectroscopy of 2,5-Dibromopyridin-3-amine
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,5-Dibromopyridin-3-amine
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. This guide provides a detailed overview of the infrared spectroscopic characterization of this compound (also known as 2-amino-3,5-dibromopyridine), a substituted aminopyridine derivative of interest in pharmaceutical and chemical research. The analysis of its IR spectrum reveals characteristic vibrational frequencies corresponding to its specific structural features, including the amine group, the pyridine ring, and carbon-bromine bonds.
Data Presentation: Infrared Spectral Data
The vibrational frequencies of this compound have been determined through experimental studies, including linear-dichroic IR-spectroscopy.[1] The primary absorption bands are summarized in the table below. These bands are crucial for the structural identification and characterization of the molecule.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
| 3481 | νas(NH₂) - Asymmetric stretching | Amine (N-H) |
| 3324 | νs(NH₂) - Symmetric stretching | Amine (N-H) |
| 1618 | δ(NH₂) - Scissoring (bending) | Amine (N-H) |
| 1589 | ν(C=C), ν(C=N) - Ring stretching | Pyridine Ring |
| 1541 | ν(C=C), ν(C=N) - Ring stretching | Pyridine Ring |
| 1445 | ν(C=C), ν(C=N) - Ring stretching | Pyridine Ring |
| 1310 | ν(C-N) - Stretching | Aromatic Amine (C-N) |
| 870 | γ(C-H) - Out-of-plane bending | Aromatic C-H |
| 677 | Ring deformation | Pyridine Ring |
| ~500-700 | ν(C-Br) - Stretching | Carbon-Bromine (C-Br) |
Note: The C-Br stretching frequency typically appears in the lower frequency "fingerprint" region and can be difficult to assign definitively without comparative analysis.
Interpretation of Key Vibrational Modes
-
N-H Stretching: As a primary amine, this compound exhibits two distinct N-H stretching bands.[2][3][4] The band at a higher wavenumber (3481 cm⁻¹) corresponds to the asymmetric stretching mode, while the lower frequency band (3324 cm⁻¹) is due to the symmetric stretching mode.[1] The presence of two bands in this region is a characteristic feature of primary amines.[2][3]
-
Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic absorption bands. The C=C and C=N stretching vibrations are observed in the 1445-1589 cm⁻¹ region.[1] Aromatic C-H out-of-plane bending is also identified at 870 cm⁻¹.[1]
-
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is typically strong and appears in the 1335-1250 cm⁻¹ range.[3] For this molecule, it is assigned to the band at 1310 cm⁻¹.[1]
Experimental Protocols
Obtaining a high-quality IR spectrum of a solid sample like this compound requires appropriate sample preparation. The following are detailed methodologies for common solid sampling techniques.[5]
Method 1: Thin Solid Film Technique
This method is suitable for compounds soluble in a volatile organic solvent.[6]
-
Sample Preparation: Dissolve approximately 10-50 mg of this compound in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone) in a small vial or test tube.[6]
-
Film Deposition: Using a pipette, place one or two drops of the resulting solution onto the surface of a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl).[6][7]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.[6] The ideal film should appear slightly translucent.[7]
-
Spectral Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Data Collection: Collect a background spectrum of the empty sample compartment (air). Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.
-
Optimization: If the spectral peaks are too intense (flat-topped), the film is too thick. Clean the plate with a suitable solvent and prepare a more dilute solution.[6] If peaks are too weak, add another drop of the solution to the plate and re-dry.[6]
-
Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., acetone), dry it, and return it to a desiccator for storage.[6][7]
Method 2: Pressed Pellet (KBr) Technique
This technique involves dispersing the solid sample within a dry, IR-transparent matrix, typically potassium bromide (KBr).[8]
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry, spectroscopic-grade KBr powder. The sample concentration should be between 0.2% and 1%.[7]
-
Grinding: Using an agate mortar and pestle, thoroughly grind the KBr alone first to reduce particle size. Then, add the sample and continue to grind the mixture until it becomes a fine, homogeneous powder.[7][8] Proper grinding is crucial to minimize light scattering and produce a quality spectrum.
-
Pellet Formation: Transfer the powder mixture into a pellet-forming die. Place the die under a hydraulic press and apply immense pressure (typically 7-10 tons) for several minutes. This will fuse the KBr powder into a thin, transparent or translucent disc containing the dispersed sample.[8]
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Data Collection: Acquire the IR spectrum as described in the thin film method.
-
Troubleshooting: If the pellet is cloudy or opaque, it may be due to insufficient grinding, moisture in the KBr, or an incorrect sample-to-KBr ratio.[7]
Mandatory Visualization
The following diagram illustrates the generalized workflow for obtaining the IR spectrum of a solid sample.
Caption: Workflow for IR spectroscopy of a solid sample.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. What Are The Different Types Of Sampling Techniques Used In Ir Spectroscopy? A Guide To Kbr, Mull, And Atr Methods - Kintek Solution [kindle-tech.com]
An In-depth Technical Guide on the Crystal Structure of 2,5-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the crystal structure of 2,5-Dibromopyridin-3-amine, a compound of interest in medicinal chemistry and materials science. Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), have revealed that the specific crystal structure of this compound has not been publicly reported as of the date of this document.
Despite the absence of a determined structure for the title compound, this guide provides valuable contextual information for researchers. It presents a representative crystal structure analysis of a closely related isomer, 3-Bromopyridin-2-amine, to illustrate the expected crystallographic parameters and molecular packing. Furthermore, it outlines a detailed, generalized experimental protocol for the determination of small molecule crystal structures, from synthesis and crystallization to data collection and structure refinement. This guide is intended to serve as a practical resource for researchers seeking to determine the crystal structure of this compound or similar novel compounds.
Introduction to this compound
This compound is a halogenated pyridine derivative. Such compounds are significant building blocks in organic synthesis due to their versatile reactivity in cross-coupling reactions and as precursors for more complex molecular architectures. Halogenated pyridines are frequently incorporated into pharmacologically active molecules and functional materials. The precise three-dimensional arrangement of atoms within the crystal lattice is a critical determinant of a compound's physicochemical properties, including solubility, melting point, stability, and, in the context of drug development, its interaction with biological targets.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₅H₄Br₂N₂ |
| Molecular Weight | 251.91 g/mol |
| IUPAC Name | This compound[1] |
| CAS Number | 90902-84-4[1] |
| Canonical SMILES | C1=C(C=NC(=C1N)Br)Br[1] |
Representative Crystal Structure: 3-Bromopyridin-2-amine
In the absence of a published crystal structure for this compound, the crystallographic data for the isomeric compound 3-Bromopyridin-2-amine (CSD Refcode: XUPDUP) is presented as a pertinent example. The analysis of this related structure provides insights into the potential crystal packing, hydrogen bonding motifs, and other non-covalent interactions that might be observed in the title compound.
Table 1: Crystallographic Data for 3-Bromopyridin-2-amine
| Parameter | Value |
| Chemical Formula | C₅H₅BrN₂ |
| Formula Weight | 173.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2179 (6) |
| b (Å) | 4.0007 (2) |
| c (Å) | 12.8451 (6) |
| α (°) | 90 |
| β (°) | 109.731 (3) |
| γ (°) | 90 |
| Volume (ų) | 591.01 (5) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.943 |
| Absorption Coefficient (mm⁻¹) | 6.843 |
| F(000) | 336 |
| Temperature (K) | 173 |
| Radiation Type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor (%) | 3.4 |
| Data Source | [2] |
In the crystal structure of 3-Bromopyridin-2-amine, molecules form centrosymmetric dimers through N-H···N hydrogen bonds. These dimers are further organized into two-dimensional layers via C-Br···Br halogen bonding interactions.[2] Similar intermolecular interactions would be anticipated to play a crucial role in the crystal packing of this compound.
Experimental Protocols for Crystal Structure Determination
The determination of a novel small molecule crystal structure, such as that of this compound, follows a well-established experimental workflow.
Synthesis and Purification
The initial step involves the synthesis of the target compound. A potential synthetic route to 3-amino-5-bromopyridine derivatives involves the reaction of 3,5-dibromopyridine with an appropriate amine under microwave heating conditions.[3] For this compound, a multi-step synthesis would likely be required, starting from a suitable pyridine precursor. Following synthesis, the compound must be purified to a high degree, typically greater than 98%, as impurities can significantly hinder crystallization. Common purification techniques for small organic molecules include recrystallization, column chromatography, and sublimation.
Crystallization
The growth of high-quality single crystals is often the most challenging step in crystal structure determination. A variety of crystallization techniques can be employed, and the optimal method is typically determined empirically.
-
Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly in a dust-free environment, leading to the gradual formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface between the two solvents.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
X-ray Diffraction Data Collection
Once a suitable single crystal (typically with dimensions of 0.1-0.3 mm) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms.
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted beams.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are used to calculate the structure factors, which are related to the electron density distribution within the crystal.
The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted waves are not directly measured. For small molecules, direct methods are typically successful in determining the initial phases, which allows for the calculation of an initial electron density map. An atomic model is then built into this map.
The initial model is refined against the experimental data using a least-squares minimization process. This refinement adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
Visualized Workflow
The following diagram illustrates the general workflow for small molecule crystal structure determination.
Caption: A flowchart illustrating the key stages of small molecule X-ray crystallography.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for researchers and drug development professionals. By presenting the crystallographic data of a closely related isomer and detailing the necessary experimental protocols, this document serves as a valuable resource for future studies aimed at elucidating the three-dimensional structure of this and other novel small molecules. The determination of its crystal structure will undoubtedly provide critical insights into its material properties and potential biological activity.
References
A Technical Guide to 2,5-Dibromopyridin-3-amine: Properties, Synthesis, and Applications in Research
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopyridin-3-amine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and an amino group on a pyridine ring, makes it a valuable intermediate for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, representative experimental protocols, and its role in the development of new pharmaceuticals and agrochemicals.
The compound is most commonly identified by the following synonyms:
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its use in experimental settings, providing information on its molecular characteristics and stability.
| Property | Value | Source |
| CAS Number | 90902-84-4 | [1][3][4] |
| Molecular Formula | C₅H₄Br₂N₂ | [1][3][4] |
| Molecular Weight | 251.91 g/mol | [1][3][4] |
| Appearance | White to Brown powder or solid | [2][3] |
| Melting Point | 146-152 ºC | [3] |
| Purity | ≥97% | [1][2] |
| IUPAC Name | This compound | [4] |
| InChI Key | VHGBUYMPBFPXQM-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(C=NC(=C1Br)N)Br | [4] |
Applications in Synthesis
This compound is a key intermediate in the synthesis of a variety of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[2] The presence of two bromine atoms and an amino group allows for diverse chemical modifications and functionalization.[2]
Key application areas include:
-
Pharmaceuticals: It is used in the development of novel drugs, including antimicrobial and anti-cancer agents, as well as compounds targeting neurological disorders.[2] The pyridine scaffold is a common feature in many biologically active molecules, and this compound provides a convenient starting point for creating derivatives.
-
Agrochemicals: This compound serves as a building block for herbicides and fungicides, contributing to the development of new crop protection products.[2]
-
Material Science: It is also explored in the creation of new materials like polymers and coatings due to its specific chemical properties.[2]
Experimental Protocols
The following are representative protocols that illustrate the synthesis of related compounds and the assessment of their biological activity. These methods are commonly employed in the fields of medicinal chemistry and drug discovery.
Synthesis of 3-Amino-5-bromopyridine Derivatives (Illustrative Example)
While a specific protocol for the synthesis of this compound was not detailed in the provided search results, a facile and efficient microwave-assisted method for synthesizing 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine is described.[3] This approach highlights a modern synthetic strategy for this class of compounds.
General Procedure: [3]
-
A solution of 3,5-dibromopyridine (e.g., 5.14 g, 21.7 mmol) and an excess of an aliphatic amine (e.g., pyrrolidine, 14.97 g, 210.9 mmol) is prepared in a mixture of toluene (8.2 mL) and 1-methyl-2-pyrrolidinone (4.1 mL) in an 80 mL microwave reaction vessel.
-
The reaction vessel is subjected to microwave irradiation (e.g., 300 watts) at a set temperature (e.g., 180 ºC) for a specified period (e.g., 30 minutes).
-
The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is purified by silica gel flash chromatography.
-
Further purification can be achieved by crystallization to obtain the analytically pure product.
This microwave-assisted approach has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.[3]
In Vitro Cytotoxicity Assessment (MTT Assay)
To evaluate the potential of new compounds derived from this compound as anti-cancer agents, a common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[6]
Methodology: [6]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The test compounds (analogs of 6-Bromopyridin-3-amine in the reference) are dissolved and diluted to various concentrations. The cells are then treated with these compounds and incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well. The plates are incubated for another 3-4 hours, during which metabolically active cells convert the MTT into formazan crystals.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a multi-well spectrophotometer (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined. A lower IC50 value indicates a more potent compound.[6]
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and application of this compound in a research context.
Caption: A flowchart illustrating the microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives.
Caption: A workflow diagram for assessing the cytotoxicity of compounds using the MTT assay.
Caption: The role of this compound as a precursor to kinase inhibitors in drug discovery.
References
- 1. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. This compound | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Guide: Safety and Handling of 2,5-Dibromopyridin-3-amine for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and key physicochemical properties of 2,5-Dibromopyridin-3-amine (CAS No. 90902-84-4). It is intended to serve as a technical resource for laboratory personnel, ensuring its safe and effective use as a versatile intermediate in pharmaceutical and agrochemical synthesis.
Chemical Identity and Physical Properties
This compound is a halogenated pyridine derivative recognized for its utility as a building block in organic synthesis. The presence of two bromine atoms and an amino group on the pyridine ring allows for diverse functionalization, making it a valuable precursor for complex molecules.[1][2]
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Amino-2,5-dibromopyridine, 2,5-Dibromo-3-pyridinamine | [1][2][3] |
| CAS Number | 90902-84-4 | [1][3] |
| Molecular Formula | C₅H₄Br₂N₂ | [1][3] |
| Molecular Weight | 251.91 g/mol | [1][3] |
| Appearance | White to brown solid, powder, or crystal | [1][2] |
| Melting Point | 152.0 to 156.0 °C | [2][4] |
| Boiling Point (Predicted) | 325.0 ± 37.0 °C | [2][4] |
| Density (Predicted) | 2.147 ± 0.06 g/cm³ | [2][4] |
| pKa (Predicted) | -0.56 ± 0.10 | [2][4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound indicates significant health risks.[3]
Table 2: GHS Hazard Summary
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | 💀 |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger | corrosive |
Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[3]
Precautionary Measures and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical.[5] The following precautions are essential:
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] Ensure that emergency eyewash stations and safety showers are readily accessible.[6][8]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[9][10]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).[7] Always inspect gloves prior to use and wash hands thoroughly after handling.[9][11]
-
Body Protection : Wear a fully buttoned laboratory coat.[9][11]
-
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[9][11] Avoid all personal contact, including inhalation.[9]
First Aid Measures
In case of exposure, immediate action is critical:
-
If Swallowed : Call a POISON CENTER or doctor/physician immediately.[8] Rinse mouth.[9]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] Immediately seek medical attention.
-
If on Skin : Wash with plenty of soap and water.[8][9] Remove contaminated clothing. If skin irritation occurs, get medical advice.[8]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[10]
Storage and Disposal
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[9][12] Keep away from incompatible materials such as strong oxidizing agents and acids.[13] The recommended storage temperature is between 0-8°C.[1]
-
Disposal : Dispose of waste material in accordance with local, regional, and national regulations.[8] Do not allow the material to enter drains or waterways.[9]
Experimental Protocols and Handling Workflows
This compound is a key intermediate in the synthesis of more complex molecules, often utilized in cross-coupling reactions. The following protocols are representative of how similar brominated pyridines are used in research, illustrating the necessary handling and reaction conditions.
General Workflow for Handling Solid Reagents
The following diagram outlines a standard workflow for handling solid chemical reagents like this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling solid chemical reagents.
Experimental Example: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-aminopyridine with an arylboronic acid, a common application for this class of compounds.[1][14]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (or similar bromo-aminopyridine) (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5-6 mol%)
-
Base (e.g., Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃), 2.0-4.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup : An oven-dried Schlenk flask containing a magnetic stir bar is charged with the bromo-aminopyridine, the arylboronic acid, and the base.[11][14][15]
-
Inert Atmosphere : The flask is sealed, then evacuated and backfilled with an inert gas (e.g., Argon). This cycle is typically repeated three times.[14]
-
Catalyst and Solvent Addition : Under the inert atmosphere, the palladium catalyst is added, followed by the degassed solvent system via syringe.[11][14]
-
Reaction : The reaction mixture is heated with vigorous stirring. Temperatures often range from 85°C to 110°C. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).[11][16]
-
Workup : After the reaction is complete, the mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.[14]
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired coupled product.[14]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 90902-84-4 | Benchchem [benchchem.com]
- 6. innospk.com [innospk.com]
- 7. ijssst.info [ijssst.info]
- 8. heteroletters.org [heteroletters.org]
- 9. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: GHS and Hazard Information for 2,5-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available hazard information and general toxicological testing methodologies. Specific experimental data for 2,5-Dibromopyridin-3-amine is limited in the public domain. All handling of this chemical should be conducted by trained professionals with appropriate personal protective equipment in a controlled laboratory setting.
Introduction
This compound is a substituted pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its toxicological profile is crucial for ensuring laboratory safety and for the development of safe handling procedures. This guide provides a comprehensive overview of the available Globally Harmonized System of Classification and Labelling of Chemicals (GHS) information, outlines the likely experimental protocols for hazard determination, and discusses potential mechanisms of toxicity based on related compounds.
GHS Hazard Classification and Safety Profile
Based on aggregated data from multiple sources, this compound is classified as a hazardous substance. The primary hazards identified are acute oral toxicity and the potential for serious eye damage.
GHS Pictograms
The following pictograms are associated with the hazards of this compound:
| Pictogram | Hazard Class |
|
| Acute Toxicity (Oral), Category 3 |
|
| Serious Eye Damage, Category 1 |
Hazard and Precautionary Statements
The GHS classification includes specific hazard (H) and precautionary (P) statements that provide concise information about the nature of the hazards and advice on preventive measures.
| Hazard Statements | |
| H301 | Toxic if swallowed.[1] |
| H318 | Causes serious eye damage.[1] |
| Precautionary Statements | |
| Prevention | |
| P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | |
| P301 + P316 | IF SWALLOWED: Get emergency medical help immediately. |
| P305 + P354 + P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P317 | Get medical help. |
| P321 | Specific treatment (see supplemental first aid instruction on this label). |
| P330 | Rinse mouth. |
| Storage | |
| P405 | Store locked up. |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
This information is based on aggregated GHS data and may vary depending on the supplier and purity of the compound.
Experimental Protocols for Hazard Determination
Acute Oral Toxicity
The classification of "Toxic if swallowed" (Acute Toxicity, Category 3) is typically determined through studies that establish a median lethal dose (LD50). The standard protocol for this is the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
Methodology:
-
Animal Model: Typically, young adult female rats are used.
-
Dosage: A stepwise procedure is used where a small number of animals are dosed at one of three fixed dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The LD50 is estimated based on the observed mortality at different dose levels. An LD50 value between 50 and 300 mg/kg body weight typically corresponds to a Category 3 classification.
Serious Eye Damage/Eye Irritation
The determination of "Causes serious eye damage" (Category 1) is generally made using the Draize rabbit eye test, as outlined in OECD Guideline 405.
Methodology:
-
Animal Model: Healthy, adult albino rabbits are used.
-
Application: A small, measured amount of the test substance (typically 0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined and scored for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: The severity of the observed effects is graded according to a standardized scoring system.
-
Classification: A substance is classified as causing serious eye damage (Category 1) if it produces irreversible tissue damage in the eye or serious physical decay of vision.
Potential Mechanisms of Toxicity and Signaling Pathways
Specific research on the toxicological mechanisms of this compound is not available. However, insights can be drawn from the broader toxicology of pyridine and its derivatives.
The toxicity of pyridine compounds is often associated with:
-
Oxidative Stress: Pyridine and its metabolites can induce the formation of reactive oxygen species (ROS), leading to cellular damage.[2] This can result in lipid peroxidation, DNA damage, and disruption of antioxidant defense mechanisms.[2]
-
Hepatotoxicity and Nephrotoxicity: The liver and kidneys are often target organs for pyridine toxicity, with observed effects including increased organ weight and histopathological lesions.
-
Neurotoxicity: Pyridine can exert effects on the central nervous system, leading to symptoms such as dizziness, headache, and in severe cases, coma.
-
Genotoxicity and Carcinogenicity: While evidence for pyridine itself is mixed, some pyridine derivatives have been investigated for potential mutagenic and carcinogenic properties.
Given the presence of amino and bromo substituents, the metabolic activation of this compound could lead to the formation of reactive intermediates that contribute to its toxicity.
Logical and Experimental Workflows
The following diagrams illustrate the general workflow for chemical hazard identification and a conceptual model for the potential mechanism of pyridine-induced cellular toxicity.
References
An In-depth Technical Guide to 2,5-Dibromopyridin-3-amine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,5-Dibromopyridin-3-amine, a key intermediate in the development of pharmaceuticals and other specialty chemicals.
Introduction
This compound, with the chemical formula C₅H₄Br₂N₂, is a halogenated pyridine derivative that has garnered significant interest in organic synthesis due to its versatile reactivity. The presence of two bromine atoms and an amino group on the pyridine ring allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. Its applications are particularly prominent in the pharmaceutical industry, where it serves as a precursor for the development of novel therapeutic agents.
Discovery and Historical Context
The first synthesis of this compound is attributed to the work of H.J. den Hertog and his colleagues. While the specific seminal paper from 1953 in Recueil des Travaux Chimiques des Pays-Bas detailing its initial synthesis can be elusive in modern databases, the historical context of research during that period focused heavily on the exploration of pyridine chemistry. The systematic investigation of electrophilic substitution reactions on the pyridine ring, such as halogenation and nitration, laid the groundwork for the preparation of a wide array of substituted pyridines.
The initial synthesis was likely achieved through a multi-step process, a common approach for the preparation of highly substituted heterocyclic compounds at the time. This would have involved the synthesis of a suitable pyridine precursor followed by bromination and the introduction of the amino group, or its precursor, the nitro group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₅H₄Br₂N₂ |
| Molecular Weight | 251.91 g/mol |
| CAS Number | 90902-84-4 |
| Appearance | White to brown powder or crystalline solid |
| Melting Point | 152.0 to 156.0 °C |
| Boiling Point (Predicted) | 325.0 ± 37.0 °C |
| Density (Predicted) | 2.147 ± 0.06 g/cm³ |
| pKa (Predicted) | -0.56 ± 0.10 |
Synthetic Methodologies
The synthesis of this compound has evolved since its initial discovery. Modern methods prioritize efficiency, yield, and safety. A widely adopted and effective synthetic pathway involves the reduction of a nitropyridine precursor.
Synthesis via Reduction of 2,5-Dibromo-3-nitropyridine
This common and reliable method involves two main stages: the synthesis of the intermediate 2,5-dibromo-3-nitropyridine and its subsequent reduction to the desired this compound.
The following diagram illustrates the logical workflow for the synthesis of this compound starting from 2-amino-5-bromopyridine.
The synthesis of the key intermediate, 2,5-dibromo-3-nitropyridine, can be achieved from 2-amino-5-bromopyridine.
Materials:
-
2-amino-5-bromopyridine
-
Sulfuric acid (concentrated)
-
Nitric acid (fuming)
-
Sodium nitrite
-
Hydrobromic acid
-
Cuprous bromide (catalyst)
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Nitration of 2-amino-5-bromopyridine:
-
Dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add fuming nitric acid to the solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, gradually warming to room temperature.
-
Pour the reaction mixture over ice and neutralize with a sodium hydroxide solution to precipitate the product, 2-amino-5-bromo-3-nitropyridine.
-
Filter, wash with water, and dry the product.
-
-
Sandmeyer Reaction:
-
Suspend 2-amino-5-bromo-3-nitropyridine in hydrobromic acid.
-
Cool the mixture to 0-5 °C and add a solution of sodium nitrite in water dropwise.
-
Add cuprous bromide as a catalyst.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Neutralize the reaction mixture and extract the product, 2,5-dibromo-3-nitropyridine, with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.
-
Materials:
-
2,5-dibromo-3-nitropyridine
-
Iron powder
-
Acetic acid
-
Ether or Ethyl acetate
-
Water
-
Saturated brine solution
-
Diatomaceous earth
Procedure:
-
Dissolve 2,5-dibromo-3-nitropyridine (2.5 g, 8.87 mmol) in acetic acid (10 mL) with stirring until complete dissolution.
-
Add powdered iron (2.476 g, 44.3 mmol) to the solution.
-
Heat the reaction mixture to 80 °C with vigorous stirring and maintain this temperature for 15 minutes.
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove solid impurities.
-
Wash the filter cake with ether and ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by silica gel column chromatography.
Applications in Drug Development
The structural motifs present in this compound make it a versatile scaffold in medicinal chemistry. The amino group can be readily functionalized, and the bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce molecular diversity. This allows for the synthesis of a wide range of derivatives that can be screened for biological activity.
Signaling Pathway Diagram Example: Use in Kinase Inhibitor Synthesis
The pyridine core is a common feature in many kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a drug candidate, synthesized using this compound as a starting material, inhibits a specific kinase, thereby blocking a downstream signaling cascade involved in disease progression.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with a history rooted in the fundamental exploration of pyridine chemistry. Modern synthetic methods have made it more accessible, paving the way for its use in the discovery and development of new pharmaceuticals. This guide provides researchers and drug development professionals with a solid foundation of its properties, historical context, and synthetic methodologies, which is crucial for its effective application in their research endeavors.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Dibromopyridin-3-amine from 2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, multi-step synthetic route for the preparation of 2,5-Dibromopyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research, starting from the readily available 2-aminopyridine. The described protocol is based on established chemical transformations, including bromination, nitration, Sandmeyer reaction, and reduction.
Overall Synthetic Pathway
The synthesis of this compound from 2-aminopyridine is achieved through a four-step process. This involves the initial bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by regioselective nitration to introduce a nitro group at the 3-position. The amino group at the 2-position is then substituted with bromine via a Sandmeyer reaction. The final step involves the reduction of the nitro group to afford the target compound.
Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2,5-Dibromopyridin-3-amine, a key intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is a two-step process commencing with the nitration of 2,5-dibromopyridine to yield 2,5-dibromo-3-nitropyridine, followed by the reduction of the nitro group to the desired 3-amino product.
Strategic Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the regioselective nitration of commercially available 2,5-dibromopyridine. The resulting 2,5-dibromo-3-nitropyridine is then subjected to a reduction reaction to afford the final product. This approach is designed to be scalable and utilizes readily available reagents.
Chemical Reaction Pathway
Caption: Overall synthetic pathway for this compound.
Data Presentation
Table 1: Reagent and Product Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,5-Dibromopyridine | 624-28-2 | C₅H₃Br₂N | 236.89 | White to off-white solid |
| 2,5-Dibromo-3-nitropyridine | 15862-37-0 | C₅H₂Br₂N₂O₂ | 281.89 | Yellow solid |
| This compound | 90902-84-4 | C₅H₄Br₂N₂ | 251.90 | White to brown powder |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Nitration | Nitric Acid, Sulfuric Acid | Sulfuric Acid | 0 - 60 | 3 | 75-85 |
| 2 | Reduction | Iron powder, Hydrochloric Acid | Ethanol, Water | Reflux | 1-2 | 65-75 |
Experimental Protocols
Step 1: Large-Scale Synthesis of 2,5-Dibromo-3-nitropyridine
This protocol is adapted from a similar nitration of a substituted pyridine and is optimized for a larger scale.
Materials:
-
2,5-Dibromopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Hydroxide (40% aqueous solution)
-
Dichloromethane
Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling system for the reactor
-
Large filtration funnel and flask
-
Rotary evaporator
-
Drying oven
Procedure:
-
Charging the Reactor: In a clean and dry jacketed reactor, charge concentrated sulfuric acid. Begin cooling the acid to 0-5 °C with constant stirring.
-
Addition of 2,5-Dibromopyridine: Slowly add 2,5-dibromopyridine to the cold sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture to 0-5 °C.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 2,5-dibromopyridine in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.
-
Reaction Progression: After the addition is complete, stir the mixture at 0-10 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.[1]
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution. The temperature should be kept below 25 °C by adding more ice if necessary. The product will precipitate as a yellow solid.
-
Isolation and Washing: Collect the precipitated 2,5-dibromo-3-nitropyridine by filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Step 2: Large-Scale Reduction of 2,5-Dibromo-3-nitropyridine to this compound
This protocol is based on the reduction of a similar nitro-substituted bromopyridine.[1]
Materials:
-
2,5-Dibromo-3-nitropyridine
-
Reduced Iron Powder
-
95% Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Sodium Carbonate
-
Dichloromethane
Equipment:
-
Large, jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Heating system for the reactor
-
Large filtration funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charging the Reactor: To the reactor, add 2,5-dibromo-3-nitropyridine, reduced iron powder, 95% ethanol, and deionized water.
-
Initiation of Reaction: With stirring, add a catalytic amount of concentrated hydrochloric acid.
-
Reduction Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction is exothermic, and the heating may need to be controlled.
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the iron salts. Wash the filter cake with hot 95% ethanol.
-
Solvent Removal: Combine the filtrate and washings and remove the ethanol by distillation or under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add a sufficient amount of sodium carbonate to make the solution basic. Extract the product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of key synthetic transformations.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and high yields.[1] Pyridine scaffolds are ubiquitous in pharmaceuticals and functional materials, making the selective functionalization of substituted pyridines a critical endeavor in drug discovery and development. 2,5-Dibromopyridin-3-amine is a versatile building block, offering two reactive sites for the introduction of aryl or heteroaryl moieties. However, the presence of two bromine atoms at different positions (C2 and C5) presents a challenge in controlling the regioselectivity of the coupling reaction. This application note provides a comprehensive guide to performing Suzuki coupling reactions with this compound, with a focus on strategies for selective mono-arylation at either the C2 or C5 position, as well as conditions for di-arylation. The primary amino group at the C3 position can influence the electronic properties of the pyridine ring and may require consideration in catalyst and ligand selection.[2]
Data Presentation
The regioselectivity of the Suzuki coupling of this compound is highly dependent on the choice of catalyst, ligand, and reaction conditions. Generally, the C2 position is more electronically activated towards oxidative addition by palladium(0) due to the electron-withdrawing nature of the adjacent nitrogen atom. However, steric hindrance and the use of specific ligands can direct the reaction towards the C5 position. The following tables summarize expected outcomes based on analogous systems and established principles of regioselectivity in dihalopyridines.
Table 1: Predicted Regioselectivity in Mono-Suzuki Coupling of this compound
| Entry | Catalyst/Ligand System | Predominant Product | Expected C2:C5 Ratio | Predicted Yield (%) |
| 1 | Pd(PPh₃)₄ | 2-Aryl-5-bromopyridin-3-amine | >10:1 | 70-90 |
| 2 | Pd(OAc)₂ / SPhos | 5-Aryl-2-bromopyridin-3-amine | 1:5 - 1:10 | 60-80 |
| 3 | Pd(OAc)₂ / XPhos | 5-Aryl-2-bromopyridin-3-amine | 1: >10 | 65-85 |
| 4 | PdCl₂(dppf) | 2-Aryl-5-bromopyridin-3-amine | >5:1 | 75-95 |
Table 2: Conditions for Di-Suzuki Coupling of this compound
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Arylboronic Acid (equiv.) | Predicted Yield (%) |
| 1 | Pd(PPh₃)₄ (6) | - | K₃PO₄ (4) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 2.5 | 70-85 |
| 2 | Pd(OAc)₂ (4) | SPhos (8) | K₃PO₄ (4) | Toluene/H₂O (4:1) | 100 | 18 | 2.5 | 65-80 |
Experimental Protocols
Materials and General Procedures:
All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques. Solvents should be degassed prior to use. This compound, palladium catalysts, ligands, bases, and arylboronic acids are commercially available and should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Selective Mono-arylation at the C2 Position
This protocol is designed to favor the formation of 2-aryl-5-bromopyridin-3-amine by utilizing a standard, less sterically hindered catalyst system.
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add the degassed 1,4-dioxane and water to the reaction mixture.
-
Stir the mixture at 85-95 °C for 12-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Selective Mono-arylation at the C5 Position
This protocol aims to achieve selective coupling at the C5 position by employing a bulky, electron-rich phosphine ligand that sterically disfavors approach to the C2 position.[3]
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
-
-
Procedure:
-
In a glovebox or under a strong counterflow of argon, add Pd(OAc)₂ and SPhos to a dry Schlenk flask.
-
Add anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst.
-
In a separate Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill this flask with argon three times.
-
Transfer the pre-formed catalyst solution to the flask containing the reagents via a cannula.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.
-
After cooling to room temperature, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Di-arylation of this compound
This protocol is optimized for the double Suzuki coupling to synthesize 2,5-diarylpyridin-3-amine.[4]
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.5 mmol, 2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon.
-
Add 1,4-dioxane and stir the mixture for 30 minutes at room temperature.
-
Add the arylboronic acid, potassium phosphate, and water under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (50 mL), filter through a pad of Celite®, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction has seen widespread application in the pharmaceutical and materials science industries due to its broad substrate scope and functional group tolerance.[1] The synthesis of substituted aminopyridines is of particular interest as this scaffold is a key component in a multitude of biologically active molecules.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,5-Dibromopyridin-3-amine. The presence of two bromine atoms and an amino group on the pyridine ring presents unique challenges and opportunities for selective functionalization, making a thorough understanding of the reaction parameters crucial for achieving desired outcomes.
Regioselectivity
A key consideration in the Buchwald-Hartwig amination of this compound is the regioselectivity of the reaction. Generally, in palladium-catalyzed cross-coupling reactions of dihalopyridines, the C2 position is more reactive than the C5 position.[2] This preference is further enhanced by the presence of an electron-withdrawing group at the C3 position. While the 3-amino group is electron-donating, the overall electronic and steric environment of the molecule still favors initial amination at the C2 position. Careful control of reaction conditions, including stoichiometry, catalyst, ligand, and temperature, can allow for selective mono-amination at the C2 position or subsequent di-amination at both the C2 and C5 positions.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related bromopyridine substrates. This data can serve as a guide for optimizing the reaction of this compound.
Table 1: Mono-amination of Bromopyridine Derivatives
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 60[3] |
| 2 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98[4] |
| 3 | 2,4-Dichloropyridine | Anilines/Heterocyclic Amines | Not Specified | Xantphos | Not Specified | Not Specified | Not Specified | High Regioselectivity for C2 |
| 4 | Aryl Bromides | N,N-diethylamino-tributyltin | PdCl₂(P(o-Tolyl)₃)₂ (1) | - | - | Toluene | 100 | High |
Table 2: Catalyst and Ligand Influence on Amination of Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromopyridine | Morpholine | Pd(OAc)₂ (1.5) | cataCXium A (3) | NaOtBu | Toluene | 100 | 98[5] |
| 2 | 3-Bromopyridine | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 96[5] |
| 3 | 2-Bromopyridine | Aniline | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh | Toluene | 100 | 91[5] |
| 4 | 2-Bromopyridine | Diethylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 85[5] |
Experimental Protocols
The following are detailed protocols for the mono- and di-amination of this compound, adapted from procedures for similar substrates.[3][4][6]
Protocol 1: Selective Mono-amination of this compound
This protocol is designed to favor the selective amination at the C2 position.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed Toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), Palladium(II) Acetate (0.02 eq), and Xantphos (0.04 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add Sodium tert-butoxide (1.4 eq) to the flask.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene to the flask, followed by the amine (1.1 eq) via syringe.
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-bromo-N2-substituted-pyridine-2,3-diamine.
Protocol 2: Di-amination of this compound
This protocol is designed to achieve amination at both the C2 and C5 positions.
Materials:
-
This compound
-
Amine (2.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (4 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (8 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equivalents)
-
Anhydrous, degassed Dioxane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.04 eq), and BINAP (0.08 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add Sodium tert-butoxide (3.0 eq) to the flask.
-
Solvent and Amine Addition: Add anhydrous, degassed dioxane to the flask, followed by the amine (2.5 eq) via syringe.
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water.
-
Extraction: Dilute the mixture with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N2,N5-disubstituted-pyridine-2,3,5-triamine.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Applications in Drug Development
The 2,5-diaminopyridine scaffold, readily accessible through the Buchwald-Hartwig amination of this compound, is a privileged structure in medicinal chemistry. Its derivatives have shown a wide range of biological activities and are integral components of several drug candidates and approved therapeutic agents.
-
Kinase Inhibitors: The diaminopyridine core serves as a versatile scaffold for the design of kinase inhibitors, which are crucial in cancer therapy. The two amino groups provide key hydrogen bonding interactions within the ATP-binding site of various kinases.
-
JAK Modulators: Diaminopyridine derivatives have been developed as modulators of Janus kinases (JAKs), which are involved in inflammatory and autoimmune diseases.
-
Antimicrobial Agents: The pyridine nucleus and its amino-substituted derivatives have been extensively studied for their antibacterial and antifungal properties.[7]
-
Central Nervous System (CNS) Agents: The structural features of diaminopyridines make them suitable candidates for targeting receptors and enzymes in the central nervous system.
The ability to selectively introduce diverse amino functionalities at the C2 and C5 positions of the this compound core allows for the generation of large chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,5-Dibromopyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reaction sites that allow for the synthesis of a diverse range of complex molecules. The protocols outlined below are based on established methodologies for similar substrates and are intended to serve as a comprehensive guide for the synthesis of novel substituted 3-aminopyridine derivatives.
Introduction
This compound is a valuable substrate in organic synthesis, featuring two reactive bromine atoms at the C2 and C5 positions and an amino group at the C3 position. The electronic properties of the pyridine ring, influenced by the amino group and the two halogen atoms, play a crucial role in the reactivity and regioselectivity of cross-coupling reactions. Generally, the C2-Br bond in pyridine systems is more susceptible to oxidative addition to a palladium(0) catalyst compared to the C5-Br bond, which can allow for selective mono-functionalization.[1] Careful optimization of reaction conditions is essential for achieving the desired product. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, providing a reference for expected outcomes with this compound. It is important to note that direct comparative studies for this compound are limited in the literature; therefore, some data is extrapolated from reactions with structurally similar aminobromopyridines to provide a predictive analysis.[2]
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85–95 | >15 | Moderate to Good | [2][3] |
| 2 | 2-Bromopyridine | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/Water | RT | - | Good to Excellent | [4] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Pyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [5] |
| 2 | 3,5-Dibromopyridine | Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | - | - | - | - | [6] |
| 3 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [7] |
Table 3: Sonogashira Coupling of Bromopyridines
| Entry | Pyridine Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 98 | [2][8] |
| 2 | 2-Amino-3-bromopyridines | Various Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, adapted for this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85–95 °C for over 15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. scirp.org [scirp.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2,5-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted pyridines from 2,5-dibromopyridin-3-amine, a versatile building block in medicinal chemistry. The strategic placement of two bromine atoms and an amino group allows for selective functionalization through various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These methods offer access to a diverse range of 3-amino-2,5-disubstituted pyridines, which are key scaffolds in numerous pharmacologically active compounds.
Introduction to Cross-Coupling Reactions on this compound
This compound is a valuable starting material for the synthesis of complex pyridine derivatives. The differential reactivity of the bromine atoms at the C2 and C5 positions, influenced by the electronic effects of the amino group at C3, allows for regioselective functionalization. Generally, the bromine at the C2 position is more susceptible to oxidative addition to a palladium(0) catalyst due to its position adjacent to the pyridine nitrogen, making it the preferred site for initial cross-coupling reactions. Subsequent coupling at the C5 position can then be achieved, often under different reaction conditions, to afford fully substituted pyridines.
Suzuki Coupling for the Synthesis of Aryl-Substituted Pyridines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide.[1] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]
Regioselectivity in Suzuki Coupling
In the case of this compound, Suzuki coupling is expected to proceed with high regioselectivity at the more reactive C2 position. This selectivity is driven by the electronic and steric environment of the C-Br bonds.
Experimental Protocol: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids
Reaction Scheme:
Caption: Suzuki coupling of this compound.
Materials:
-
5-Bromo-2-methylpyridin-3-amine (or this compound)
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyridin-3-amine (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Quantitative Data (Adapted from 5-Bromo-2-methylpyridin-3-amine): [1]
| Arylboronic Acid | Product | Yield (%) |
| 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | Moderate to Good |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | Moderate to Good |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | Moderate to Good |
Buchwald-Hartwig Amination for the Synthesis of Aminopyridine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] It is a powerful tool for the synthesis of arylamines from aryl halides.
Regioselectivity in Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is expected to occur selectively at the C2 position. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the adjacent C-Br bond towards oxidative addition.
Experimental Protocol: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine
The following protocol for a related substrate provides a reliable starting point for the amination of this compound.[3]
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
2,5-Dibromo-3-(trifluoromethyl)pyridine (or this compound)
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromo-3-(trifluoromethyl)pyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).[3]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative examples for bromopyridines):
| Amine | Ligand | Base | Yield (%) |
| Morpholine | XPhos | NaOtBu | High |
| Aniline | BINAP | Cs₂CO₃ | Moderate to Good |
| Benzylamine | RuPhos | K₂CO₃ | High |
Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Pyridines
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is highly valuable for introducing alkynyl moieties into aromatic systems.
Regioselectivity in Sonogashira Coupling
As with the previously described reactions, the Sonogashira coupling of this compound is anticipated to be regioselective for the C2 position. The protocol below, developed for 2-amino-3-bromopyridines, can be adapted for this purpose.
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
This protocol provides optimized conditions for the Sonogashira coupling of aminobromopyridines.[5]
Reaction Scheme:
References
Application Notes and Protocols: 2,5-Dibromopyridin-3-amine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopyridin-3-amine is a highly functionalized heterocyclic compound that serves as a crucial building block in the design and synthesis of novel therapeutic agents. Its unique substitution pattern, featuring two bromine atoms and an amino group on a pyridine core, offers multiple reaction sites for diversification, making it an attractive starting material for the generation of compound libraries in drug discovery. The bromine atoms at the 2- and 5-positions provide handles for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The amino group at the 3-position can act as a key hydrogen bond donor, mimicking the hinge-binding motifs of many kinase inhibitors.
This document provides detailed application notes on the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. It includes detailed experimental protocols for key synthetic transformations and summarizes the biological activity of a prominent inhibitor synthesized from a closely related analog.
Application in Kinase Inhibitor Synthesis: The Case of Lorlatinib (PF-06463922)
A prime example showcasing the utility of a substituted 2-aminobromopyridine scaffold is in the synthesis of Lorlatinib (PF-06463922), a potent, brain-penetrant, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor.[1] While the large-scale synthesis of Lorlatinib utilizes a related intermediate, the synthetic strategies employed are directly applicable to this compound for the generation of novel kinase inhibitors.
Lorlatinib is designed to overcome resistance to earlier-generation ALK inhibitors, including those with the highly resistant G1202R mutation.[2] Its macrocyclic structure contributes to its high potency and favorable pharmacokinetic properties, including its ability to cross the blood-brain barrier.
Biological Activity of Lorlatinib (PF-06463922)
The following table summarizes the inhibitory activity of Lorlatinib against various kinases, demonstrating its high potency and selectivity.
| Kinase Target | Inhibition (Kᵢ or IC₅₀) | Reference |
| ROS1 | <0.02 nM (Kᵢ) | [1] |
| ALK (wild-type) | <0.07 nM (Kᵢ) | [1] |
| ALK (L1196M) | 0.7 nM (Kᵢ) | [1] |
| ALK (G1202R) | 1.9 nM (IC₅₀) | [2] |
| TRKA | 0.8 nM (IC₅₀) | [1] |
| TRKB | <0.1 nM (IC₅₀) | [1] |
| TRKC | 0.2 nM (IC₅₀) | [1] |
| FAK | 17 nM (IC₅₀) | [1] |
| EGFR (T790M/L858R) | 245 nM (IC₅₀) | [1] |
Signaling Pathway
Kinase inhibitors derived from this compound can target critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized example of a receptor tyrosine kinase pathway that is often dysregulated in cancer.
Experimental Protocols
The functionalization of this compound is readily achieved through palladium-catalyzed cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are fundamental transformations for elaborating this building block.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the regioselective mono-arylation at the 2-position of this compound with an arylboronic acid. The 2-position is generally more reactive in palladium-catalyzed cross-coupling reactions of pyridines.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a sealable reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-bromopyridin-3-amine.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the regioselective mono-amination at the 2-position of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos or other suitable phosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk flask or sealable vial.
-
Substrate Addition: Add this compound (1.0 eq) and the amine (1.2 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-bromopyridin-3-amine derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in medicinal chemistry. Its application in the development of potent kinase inhibitors, exemplified by the strategies used for Lorlatinib, highlights its potential in generating novel drug candidates. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions offer a robust starting point for researchers to explore the chemical space around this scaffold and develop new therapeutics targeting a range of diseases.
References
Application Notes: Synthesis of Pharmaceutical Scaffolds using 2,5-Dibromopyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,5-Dibromopyridin-3-amine is a highly functionalized and versatile building block in medicinal chemistry and pharmaceutical development.[1] Its pyridine core is a common scaffold in a vast array of pharmaceuticals, particularly in the development of kinase inhibitors.[2][3] The molecule features two bromine atoms at the C2 and C5 positions and a nucleophilic amino group at the C3 position, offering multiple reactive sites for diversification. This unique arrangement allows for selective and sequential functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures for novel therapeutics, including antimicrobial and anti-cancer agents.[1]
The two bromine atoms are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstone methodologies for constructing the C-C and C-N bonds prevalent in drug candidates.[4] The strategic importance of this starting material lies in its ability to undergo regioselective reactions, enabling the controlled synthesis of polysubstituted pyridine derivatives.
Key Synthetic Applications:
The primary utility of this compound in pharmaceutical synthesis revolves around regioselective palladium-catalyzed cross-coupling reactions.
Regioselectivity in Cross-Coupling Reactions: In dihalogenated pyridines, the site of initial reaction is dictated by electronic and steric factors. For 2,5-dihalopyridines, oxidative addition of the palladium catalyst is generally favored at the C2 position, which is alpha to the ring nitrogen.[5] This inherent reactivity bias allows for the selective functionalization of the C2 position while leaving the C5 bromine available for subsequent transformations. This sequential coupling strategy is a powerful tool for building molecular complexity.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is instrumental for coupling aryl or heteroaryl boronic acids (or esters) to the pyridine core. By selectively reacting at the more activated C2-Br bond, a biaryl scaffold can be created. This is a common strategy in the synthesis of kinase inhibitors, where one aryl group can occupy the adenine region of the ATP-binding site and the second can be tailored to target a specific pocket.[2][6]
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction enables the formation of C-N bonds by coupling primary or secondary amines to the pyridine ring.[4] Similar to the Suzuki coupling, the reaction can be directed to the C2 position. This allows for the introduction of various amino substituents that can act as crucial hydrogen bond donors or acceptors, mimicking interactions of the ATP adenine moiety with the kinase hinge region.[2]
Experimental Protocols
The following protocols are generalized procedures based on established methods for analogous dihalopyridines.[2][3][7] Optimization may be required for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes a typical procedure for the selective mono-arylation of this compound at the C2 position.
Materials:
-
This compound
-
Arylboronic Acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v ratio), degassed
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-18 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-bromopyridin-3-amine.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C2-Position
This protocol provides a general framework for the selective mono-amination of this compound.
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 - 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos or similar phosphine ligand (0.04 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane, degassed
-
Standard inert atmosphere glassware
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOt-Bu (1.4 eq).
-
Add anhydrous, degassed solvent and stir the mixture for 10 minutes.
-
Add this compound (1.0 eq) and the amine coupling partner (1.1 eq).
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Completion is typically reached in 12-24 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Quantitative data for reactions starting specifically with this compound is not widely published. The following table presents representative yields for analogous palladium-catalyzed cross-coupling reactions on similar brominated pyridine and pyrimidine substrates to provide an expected range.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Yield (%) | Reference |
| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acids | Pd(PPh₃)₄ | 60-85% | N/A |
| Suzuki-Miyaura | 2,4-Dichloropyrimidines | Arylboronic Acids | Pd(PPh₃)₄ | 70-95% | [8] |
| Buchwald-Hartwig | 3,5-Dibromopyridine | Aliphatic Amines | (Microwave) | 65-95% | [9] |
| Buchwald-Hartwig | 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ / Xantphos | 75-90% | [10] |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions used.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the synthesis and application of derivatives from this compound.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Regioselective functionalization pathways of the substrate.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2,5-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The aminopyridine scaffold is a privileged structure in medicinal chemistry, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] 2,5-Dibromopyridin-3-amine is a versatile starting material for the synthesis of novel kinase inhibitors. The two bromine atoms at positions 2 and 5 offer orthogonal handles for the introduction of diverse chemical moieties through various cross-coupling reactions, enabling the systematic exploration of the chemical space to optimize potency and selectivity.[2][3]
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors using this compound as a key building block. The protocols focus on two of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[4][5]
Data Presentation
The following table summarizes the in vitro activity of representative kinase inhibitors synthesized from aminopyridine scaffolds, illustrating the potential of derivatives from this compound.
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |
| JNK1 | Aminopyrimidine-based | 25[6] |
| JNK2 | Aminopyrimidine-based | 12[6] |
| p38α | Biphenyl amide derivative | 11[6] |
| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27[6] |
| VRK1 | Aminopyridine-based | 150[6] |
| PIM-1 | Pyrido[2,3-d]pyrimidine derivative | 11.4[7] |
| CDK2 | 2,6-diamino-3-acylpyridine | Potent Inhibition (specific value not provided)[8] |
| B-Raf V600E | Vemurafenib Analog | Comparable to Vemurafenib[9] |
Signaling Pathway
Kinase inhibitors derived from this compound can potentially target various signaling pathways implicated in cancer cell proliferation and survival. A prominent example is the MAPK/ERK pathway, which is frequently activated in melanoma through mutations in the BRAF kinase.
MAPK/ERK Signaling Pathway Inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is a systematic process involving chemical synthesis, purification, characterization, and biological testing.
Synthesis and Evaluation Workflow.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the 5-position of this compound. The reactivity of the bromine at the 5-position is generally higher than at the 2-position in Suzuki couplings.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-5-arylpyridin-3-amine derivative.
Protocol 2: Buchwald-Hartwig Amination of the 2-Bromo-5-arylpyridin-3-amine Intermediate
This protocol outlines the subsequent amination at the 2-position of the product obtained from the Suzuki-Miyaura reaction.
Materials:
-
2-Bromo-5-arylpyridin-3-amine (from Protocol 1)
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk tube, add the 2-bromo-5-arylpyridin-3-amine (1.0 eq.), cesium carbonate (1.5 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 2-amino-5-arylpyridin-3-amine derivative.
Key Synthetic Transformations.
Protocol 3: In Vitro Kinase Assay (General Protocol)
This protocol provides a general method to determine the in vitro potency (IC50) of the synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the kinase enzyme, and the inhibitor solution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near its Km value for the kinase.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic and sequential functionalization of the two bromo-positions using robust and efficient synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the generation of diverse chemical libraries. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising scaffold, with the ultimate goal of developing novel therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. citedrive.com [citedrive.com]
Application Notes and Protocols for the Preparation of Biologically Active 2,5-Dibromopyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of derivatives of 2,5-Dibromopyridin-3-amine. This versatile scaffold is a key building block in medicinal chemistry, offering multiple points for diversification to generate novel compounds with a range of biological activities, particularly as kinase inhibitors for anticancer therapy.
Introduction
The this compound core is a privileged scaffold in drug discovery. The pyridine ring is a common feature in many biologically active molecules, and the strategic placement of two bromine atoms and an amino group provides distinct opportunities for chemical modification. The bromine atoms at the 2- and 5-positions are amenable to various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents.[1][2][3] The amino group at the 3-position can be acylated, alkylated, or serve as a key hydrogen bond donor for interactions with biological targets.
Derivatives of similar aminopyridine scaffolds have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways.[4][5] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.[4] These application notes will detail synthetic protocols for the derivatization of this compound and methodologies for evaluating the biological activity of the resulting compounds.
Synthetic Approaches to this compound Derivatives
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions at the bromine positions and modification of the 3-amino group. The differential reactivity of the bromine atoms can allow for selective functionalization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[6][7] In the case of this compound, this reaction can be used to introduce aryl or heteroaryl substituents, which can modulate the biological activity of the molecule.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][9] This reaction can be employed to introduce various amine functionalities at the bromine positions of the pyridine ring, which can be crucial for enhancing potency and selectivity against biological targets.[10][11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a similar procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[8]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed Water
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ (5 mol%) to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85–95 °C for over 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general procedure adapted from established Buchwald-Hartwig amination methods.[12]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add toluene, followed by this compound (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Stir the reaction mixture at 80 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation
The biological activity of the synthesized this compound derivatives can be assessed through various in vitro assays, primarily focusing on their anticancer and kinase inhibitory potential.
In Vitro Anticancer Activity
The cytotoxicity of the compounds against various cancer cell lines is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity. The following table presents hypothetical but representative data for a series of this compound derivatives (DBPA-1 to DBPA-4) against common cancer cell lines.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| DBPA-1 | 9.5 | 14.2 | 11.8 |
| DBPA-2 | 4.8 | 8.1 | 6.5 |
| DBPA-3 | 1.9 | 3.7 | 2.9 |
| DBPA-4 | 18.2 | 25.6 | 21.3 |
| Doxorubicin (Ref.) | 0.8 | 1.2 | 0.9 |
Data is hypothetical and for illustrative purposes.
Kinase Inhibitory Activity
Given that many aminopyridine derivatives exhibit their anticancer effects through kinase inhibition, it is crucial to evaluate the synthesized compounds against a panel of relevant protein kinases. The IC₅₀ values indicate the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | Inhibitor | Scaffold/Derivative | IC₅₀ (nM) |
| JNK1 | Aminopyrimidine-based | 25 | |
| JNK2 | Aminopyrimidine-based | 12 | |
| p38α | Biphenyl amide | 11 | |
| TAK1 | Imidazopyridine | 27 | |
| VRK1 | Aminopyridine-based | 150 |
This table summarizes the in vitro activity of selected aminopyridine-based kinase inhibitors from the literature to provide context.[4]
Biological Assay Protocols
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.[15]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound and the kinase. Incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the kinase assay kit. Incubate for 40 minutes.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.
Signaling Pathway Modulation
Aminopyridine-based kinase inhibitors often target key signaling pathways involved in cell proliferation and survival, such as the MAP kinase pathway.[16] The ERK1/2 signaling cascade is a well-established pathway in this context.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel, biologically active compounds. The synthetic protocols outlined in these application notes, particularly the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a robust platform for generating diverse chemical libraries. The accompanying biological assay protocols offer standardized methods for evaluating the anticancer and kinase inhibitory potential of these derivatives. By systematically exploring the structure-activity relationships of this versatile scaffold, researchers can identify lead compounds for further optimization in the pursuit of new therapeutic agents.
References
- 1. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dibromopyridin-3-amine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2,5-Dibromopyridin-3-amine as a versatile building block in the synthesis of advanced materials. The unique structural and electronic properties of this molecule, featuring two reactive bromine sites and a coordinating amino group, make it an attractive candidate for the development of novel conjugated polymers and metal-organic frameworks (MOFs) with tailored functionalities for applications in organic electronics, sensing, and catalysis.
Application in Conjugated Polymers for Organic Electronics
This compound is an excellent monomer for the synthesis of π-conjugated polymers. The presence of two bromine atoms allows for polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling, to form a polymer backbone with alternating aromatic units. The electron-deficient nature of the pyridine ring and the presence of the amino group can be exploited to tune the optoelectronic properties of the resulting polymers. These polymers are expected to have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Expected Optoelectronic Properties of Polymers Derived from this compound:
| Property | Expected Range |
| Optical Band Gap (Eg) | 2.0 - 2.8 eV |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.8 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 to -3.5 eV |
| Photoluminescence Emission Maximum | 450 - 600 nm |
| Hole Mobility (in OFETs) | 10-4 - 10-2 cm2V-1s-1 |
Note: These are estimated values based on literature for similar pyridine-containing conjugated polymers. Actual values will depend on the specific comonomer used in the polymerization.
Experimental Protocol: Synthesis of a Conjugated Copolymer via Suzuki Polycondensation
This protocol describes a general procedure for the synthesis of a copolymer of this compound and a diboronic acid ester derivative using a palladium-catalyzed Suzuki polycondensation reaction.
Materials:
-
This compound
-
Aryl-diboronic acid pinacol ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Acetone
-
Standard Schlenk line and glassware
Procedure:
-
In a dried Schlenk flask, add this compound (1.0 mmol), the aryl-diboronic acid pinacol ester (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene (10 mL) and DMF (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir under the inert atmosphere for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to vigorously stirred methanol (200 mL).
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
The chloroform fraction containing the purified polymer is concentrated under reduced pressure, and the polymer is precipitated again in methanol.
-
Collect the final polymer product by filtration and dry under vacuum.
Characterization:
The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm the polymer structure.
-
Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
-
UV-Vis Spectroscopy to determine the optical absorption properties and estimate the band gap.
-
Photoluminescence (PL) Spectroscopy to investigate the emission properties.
-
Cyclic Voltammetry (CV) to determine the HOMO and LUMO energy levels.
Diagram of Suzuki Polycondensation Workflow:
Caption: Workflow for the synthesis of a conjugated polymer via Suzuki polycondensation.
Application in Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the amino group of this compound can act as coordination sites for metal ions, making it a suitable organic linker for the construction of Metal-Organic Frameworks (MOFs). The bromine atoms can be further functionalized post-synthesis to introduce additional properties to the MOF. Amine-functionalized MOFs are known for their enhanced CO2 capture capabilities and catalytic activity.[1]
Potential Properties of MOFs Derived from this compound:
| Property | Expected Characteristic |
| Porosity | Microporous to Mesoporous |
| Surface Area (BET) | 500 - 2000 m2/g |
| CO2 Adsorption Capacity | High, due to amine functionality |
| Catalytic Activity | Potential for base-catalyzed reactions |
| Sensing | Potential for sensing metal ions or small molecules |
Note: These properties are estimations based on known amine-functionalized MOFs.
Experimental Protocol: Solvothermal Synthesis of a MOF
This protocol provides a general method for the solvothermal synthesis of a MOF using this compound as an organic linker and a metal salt.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt (0.5 mmol) in DMF (5 mL).
-
In a separate glass vial, dissolve this compound (0.5 mmol) in DMF (5 mL).
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to 100-120 °C for 24-72 hours.
-
After the reaction, cool the autoclave to room temperature slowly.
-
Crystals of the MOF product should have formed.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF and then with ethanol.
-
Activate the MOF by exchanging the solvent with a low-boiling-point solvent (e.g., acetone) and then heating under vacuum to remove the solvent molecules from the pores.
Characterization:
The synthesized MOF can be characterized by:
-
Single-Crystal X-ray Diffraction (SCXRD) to determine the crystal structure.
-
Powder X-ray Diffraction (PXRD) to confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA) to assess the thermal stability.
-
Gas Adsorption Analysis (e.g., N2 at 77 K) to determine the surface area and porosity.
-
Infrared (IR) Spectroscopy to confirm the coordination of the linker to the metal centers.
Diagram of MOF Synthesis and Activation Workflow:
Caption: General workflow for the solvothermal synthesis and activation of a MOF.
Logical Relationship of Applications:
Caption: Potential applications of this compound in materials science.
References
Application Notes and Protocols for the Functionalization of 2,5-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic protocols for the functionalization of 2,5-dibromopyridin-3-amine, a versatile building block in medicinal chemistry and materials science. The presence of two distinct bromine atoms and an amino group allows for a variety of selective transformations, enabling the synthesis of diverse and complex molecular architectures. This document details protocols for common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, including data on regioselectivity, reaction conditions, and yields.
Regioselectivity in the Functionalization of this compound
The functionalization of this compound can proceed at either the C2 or C5 position. The outcome of the reaction is influenced by several factors, including the chosen catalytic system and the nature of the coupling partners. In palladium-catalyzed reactions on dihalopyridines, the C2 position is often more susceptible to oxidative addition.[1] However, the amino group at the C3 position can act as a directing group, potentially favoring functionalization at the adjacent C2 position. Conversely, in some palladium-catalyzed aminations of related 3,5-dibromo-2-aminopyridines, preferential coupling at the C3 position (analogous to the C5 position in the target molecule) has been observed.[2] Careful selection of reaction conditions is therefore crucial to achieve the desired regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings on this compound and closely related substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling an organoboron reagent with an organic halide. This reaction is widely used for the synthesis of biaryl compounds.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a typical Suzuki-Miyaura coupling experiment.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [3] |
| 2 | 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [4] |
| 3 | 2,4-Dibromopyridine | Phenylboronic acid | C₃-symmetric tripalladium cluster (0.5) | - | - | - | - | C2:C4 up to 98:1 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from a similar substrate) [3]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 15-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is particularly useful for synthesizing substituted aminopyridines.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Various amines | - | - | - | - | - | Selective at C2 | [1] |
| 2 | 2-Bromopyridines | Volatile amines | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | 55-98 | [6] |
| 3 | 3,5-Dibromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | RuPhos | LiHMDS | - | - | Major product at C3 | [2] |
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure) [6][7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos-precatalyst, 2-5 mol%), the appropriate phosphine ligand (if not using a precatalyst), and a base (e.g., lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds between an aryl or vinyl halide and a terminal alkyne.
Table 3: Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [8] |
| 2 | 2,6-Dibromopyridine | Terminal alkyne | PdCl₂(PPh₃)₂ (3), CuI (5) | Et₃N | DMF | 60-80 | - | - | [9] |
| 3 | 9-Substituted-6-chloro-2,8-diiodopurines | Terminal alkyne | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand | - | - | - | Catalyst-controlled regioselectivity | [10][11] |
Experimental Protocol: Sonogashira Coupling (Adapted from a similar substrate) [8]
-
Reaction Setup: To a round-bottom flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add an anhydrous solvent such as DMF, followed by a base (e.g., triethylamine). Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the mixture to 100 °C for 3 hours or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, providing another effective route for C-C bond formation.
Table 4: Stille Coupling of Bromo-aromatic Compounds
| Entry | Bromo-aromatic Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Aryl/Heteroaryl/Vinyl stannane | - | - | - | - | [12] |
| 2 | 2,5-Dibromopyridine | 2-Trimethylstannylpyridine | - | - | - | - | [9] |
Experimental Protocol: Stille Coupling (General Procedure) [12]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent like DMF or toluene. Then, add the organostannane reagent (1.1-1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to a temperature typically between 80 and 110 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through celite.
-
Purification: Extract the filtrate with an organic solvent, wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a direct method for the functionalization of electron-deficient aromatic rings. In the case of this compound, the pyridine ring is activated towards nucleophilic attack.
SNAr Reaction Pathway
Caption: General mechanism of a nucleophilic aromatic substitution reaction.
Table 5: Nucleophilic Aromatic Substitution on Dihalo-heterocycles
| Entry | Substrate | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,5-Dibromothiazole | Amines | K₂CO₃/Cs₂CO₃/Et₃N | DMF/DMSO/NMP | 80-150 | - | [13] |
| 2 | 2-Halopyridinium salts | Thiols | K₂CO₃ | Acetonitrile | Room Temp. | High | [14] |
Experimental Protocol: Nucleophilic Aromatic Substitution with Amines [13]
-
Reaction Setup: In a sealed tube or round-bottom flask, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.0-1.5 equiv.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent like DMF, DMSO, or NMP.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring. The reaction temperature can range from 80 to 150 °C, depending on the nucleophilicity of the amine. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Disclaimer: The protocols provided are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The information is for research use only.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2,5-Dibromopyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopyridin-3-amine and its derivatives are valuable building blocks in medicinal chemistry and drug development. The pyridine scaffold is a common motif in a wide range of biologically active compounds. The presence of bromine atoms at the 2 and 5 positions, along with an amino group at the 3-position, provides three reactive sites for further functionalization, enabling the synthesis of diverse molecular libraries for screening and lead optimization. These derivatives are utilized in the development of novel therapeutic agents, including kinase inhibitors and compounds targeting neurological disorders.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. Compared to conventional heating methods, microwave irradiation offers significant advantages, including dramatically reduced reaction times, higher product yields, improved purity profiles, and enhanced energy efficiency.[2] This "green chemistry" approach is particularly beneficial for the rapid synthesis of compound libraries in a drug discovery setting. This document provides a detailed protocol for the microwave-assisted synthesis of this compound derivatives, enabling researchers to efficiently access these important intermediates.
Applications in Drug Discovery
The this compound core is a versatile scaffold with numerous applications in drug discovery and development:
-
Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding site of various kinases, which are crucial targets in oncology and inflammation.
-
Central Nervous System (CNS) Agents: The structural features of these derivatives allow for the modulation of physicochemical properties, such as lipophilicity and polarity, which are critical for blood-brain barrier penetration and targeting CNS disorders.
-
Antimicrobial and Antiviral Agents: The introduction of diverse substituents on the pyridine core can lead to the discovery of novel compounds with potent activity against various pathogens.
-
Metabolic Stability Enhancement: Strategic derivatization of the this compound scaffold can be employed to block sites of metabolism, thereby improving the pharmacokinetic profile of drug candidates.
Microwave-Assisted Synthesis: Reaction Scheme and Parameters
The microwave-assisted synthesis of this compound derivatives can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route involves the direct amination of a suitable di-substituted pyridine precursor. The following table summarizes typical reaction parameters for the microwave-assisted synthesis of a generic 2,5-disubstituted-3-aminopyridine derivative.
| Parameter | Value | Reference |
| Starting Material | 2,5-Dibromopyridine | Inferred |
| Reagent | Amine (e.g., Morpholine, Piperidine, etc.) | [3] |
| Solvent | NMP/Toluene or DMSO | [3] |
| Catalyst | None (or optional base like K₂CO₃) | [4] |
| Temperature | 150 - 180 °C | [3] |
| Reaction Time | 10 - 60 minutes | [3][4] |
| Microwave Power | 100 - 300 W | [4] |
| Yield | 60 - 90% (Typical for similar reactions) | [4] |
Experimental Protocol
This protocol describes a general procedure for the microwave-assisted synthesis of a this compound derivative. Note: This is a generalized protocol based on similar reactions and may require optimization for specific substrates and amines.
Materials:
-
2,5-Dibromopyridine
-
Selected amine (e.g., morpholine, piperidine, aniline derivative)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Toluene (optional co-solvent)
-
Potassium carbonate (K₂CO₃, optional base)
-
Microwave synthesizer
-
10 mL microwave reaction vial with a magnetic stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a 10 mL microwave reaction vial, add 2,5-dibromopyridine (1.0 mmol), the desired amine (1.2-2.0 mmol), and a magnetic stir bar.
-
Add the appropriate solvent (e.g., 3-5 mL of NMP or DMSO). A co-solvent like toluene can also be used.[3]
-
If a base is required, add potassium carbonate (1.5 mmol).
-
Seal the reaction vial securely with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 150-180 °C
-
Time: 10-60 minutes
-
Power: 100-300 W (with stirring)
-
-
Start the microwave irradiation.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial carefully in a fume hood.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter the solution and concentrate the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired this compound derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General reaction scheme for the synthesis of this compound derivatives.
Conclusion
The microwave-assisted synthesis of this compound derivatives offers a rapid, efficient, and scalable method for accessing these valuable chemical intermediates. The protocols and data presented here provide a solid foundation for researchers in drug discovery and medicinal chemistry to accelerate their research and development efforts. The significant reduction in reaction times and the potential for high yields make this an attractive approach for the generation of compound libraries for high-throughput screening. Further optimization of the reaction conditions for specific substrates is encouraged to maximize the benefits of this technology.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dibromopyridin-3-amine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,5-Dibromopyridin-3-amine by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the purification of analogous compounds like 2-amino-5-bromopyridine, polar solvents are often a good starting point.[1] Ethanol has been successfully used for the recrystallization of similar brominated pyridine derivatives.[2] A solvent screening is always recommended to identify the optimal solvent or solvent system for your specific sample and purity requirements.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, try adding more solvent to the hot mixture until the oil fully dissolves. Subsequently, allow the solution to cool very slowly to encourage crystal formation instead of oiling. Using a solvent with a lower boiling point can also be beneficial.
Q3: No crystals are forming even after the solution has cooled. What are the possible reasons and solutions?
A3: This is a common issue in recrystallization and can be due to several factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
The solution is supersaturated but nucleation has not occurred: To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution. Introducing a "seed crystal" of pure this compound can also initiate crystallization.
-
The rate of cooling is too slow: While slow cooling is generally preferred, if no crystals form, you can try cooling the solution in an ice bath to promote nucleation.
Q4: My recovery yield after recrystallization is very low. How can I improve it?
A4: A low recovery yield can be due to several factors:
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Using an excessive amount of solvent: This is the most common reason for low yield, as a significant amount of the compound will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the filter funnel. To prevent this, use a pre-heated funnel and a small excess of solvent, which can be evaporated after filtration.
-
Washing the crystals with a solvent in which they are soluble: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the purified product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is unsuitable. | Select a more appropriate solvent. For this compound, consider more polar solvents if you started with a non-polar one. |
| The solution is colored, and the crystals are also colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can adsorb some of your product, potentially lowering the yield. |
| Crystals form too quickly as large needles or fine powder. | The solution was cooled too rapidly. | Allow the solution to cool slowly at room temperature before transferring it to an ice bath. Rapid cooling can trap impurities within the crystal lattice. |
| The melting point of the recrystallized product is not sharp or is lower than the literature value. | The product is still impure or is wet. | The recrystallization may need to be repeated. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Data Presentation
| Solvent | Expected Solubility (Cold) | Expected Solubility (Hot) | Comments |
| Water | Very Low | Low | May be useful as an anti-solvent in a mixed solvent system with a more polar solvent like ethanol. |
| Hexane | Very Low | Low | Likely a poor solvent for this polar compound, but could be used as an anti-solvent with a less polar solvent. |
| Toluene | Low | Moderate | May be a suitable solvent, potentially in a mixed system with hexane. |
| Ethyl Acetate | Moderate | High | A good candidate for recrystallization, possibly in a mixed system with hexane to reduce cold solubility. |
| Ethanol | Moderate | High | A promising solvent for recrystallization based on its use for similar compounds.[2] |
| Methanol | Moderate to High | Very High | May be too good of a solvent, leading to low recovery, but could be used in a mixed system. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. A preliminary solvent screening is recommended to determine the optimal solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble material.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should be observed as the solution cools. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value (146-152 °C) to assess purity.
Visualizations
Caption: A troubleshooting workflow for the recrystallization of this compound.
Caption: A general experimental workflow for the recrystallization process.
References
Technical Support Center: Purification of 2-amino-3,5-dibromopyridine Impurity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing the 2-amino-3,5-dibromopyridine impurity from desired products, such as 2-amino-5-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove the 2-amino-3,5-dibromopyridine impurity?
A1: The most frequently employed and effective methods for removing 2-amino-3,5-dibromopyridine are washing with a selective solvent, recrystallization, and column chromatography.[1] The choice of method depends on the level of impurity, the desired final purity, and the scale of the reaction.[1]
Q2: Why is 2-amino-3,5-dibromopyridine a common impurity?
A2: 2-amino-3,5-dibromopyridine is often a byproduct of the over-bromination of 2-aminopyridine during the synthesis of 2-amino-5-bromopyridine.[1][2][3] Controlling the stoichiometry and reaction conditions is crucial to minimize its formation.[1]
Q3: What is a quick method for removing a small amount of this impurity?
A3: For relatively small amounts of the dibromo impurity, washing the crude product with a hot solvent like petroleum ether is a rapid and efficient method.[1][4] The desired monobrominated product generally has lower solubility in hot petroleum ether compared to the dibrominated impurity.[1]
Q4: When is column chromatography the recommended purification method?
A4: Column chromatography is recommended when a very high level of purity is required, or when other methods like recrystallization fail to provide satisfactory separation.[1] It is particularly useful for separating compounds with very similar polarities.[1]
Q5: Can acid-base extraction be used to remove 2-amino-3,5-dibromopyridine?
A5: Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral ones.[5][6][7][8] Since both 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine are basic due to the amino group, this method is generally not effective for separating them from each other. However, it can be used to remove neutral or acidic impurities from the crude mixture.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Low purity after washing with a selective solvent.
-
Question: I washed my crude product with hot petroleum ether, but the purity of my 2-amino-5-bromopyridine is still low. What can I do?
-
Answer:
-
Increase the number of washes: One wash may not be sufficient. Try washing the solid with fresh portions of hot solvent two to three more times.[4]
-
Optimize the solvent volume: Using too little solvent may not effectively dissolve the impurity. Try increasing the volume of petroleum ether used for each wash. A common starting point is 3-5 mL per gram of crude product.[1]
-
Ensure the solvent is hot: The differential solubility is temperature-dependent. Ensure you are using boiling or near-boiling solvent for the washing step and that the filtration is performed quickly to prevent premature crystallization of the desired product.[1][4]
-
Consider a different solvent: If petroleum ether is not effective, you could explore other non-polar solvents where the solubility difference between your product and the impurity is more significant.
-
Issue 2: Crystals do not form during recrystallization.
-
Question: I've dissolved my crude product for recrystallization, but no crystals are forming upon cooling. What should I do?
-
Answer:
-
The solution may not be saturated: The initial amount of solvent used might be too high. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[1]
-
Cooling is too rapid: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath. Rapid cooling can sometimes lead to oiling out rather than crystallization.[1]
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Induce crystallization: If the solution is supersaturated but crystals are not forming, you can try scratching the inside of the flask with a glass rod at the meniscus.[1] Adding a seed crystal of the pure product, if available, can also initiate crystallization.
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Try a different solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to experiment with different solvents or solvent mixtures.
-
Issue 3: Product co-elutes with the impurity during column chromatography.
-
Question: I'm running a silica gel column, but my desired product and the 2-amino-3,5-dibromopyridine impurity are coming off the column at the same time. How can I improve the separation?
-
Answer:
-
Use a shallower solvent gradient: The polarity of the eluent might be increasing too quickly. A slower, more gradual increase in polarity can improve the resolution between closely eluting compounds.[1]
-
Try a different mobile phase: Experiment with different solvent systems. Sometimes, changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.
-
Consider a different stationary phase: If separation on silica gel is proving difficult, using a different adsorbent like alumina might provide the necessary difference in selectivity to separate the two compounds.[1]
-
Optimize column parameters: Ensure your column is packed properly and is of sufficient length to allow for good separation. A longer column generally provides better resolution.
-
Data Presentation
Table 1: Comparison of Purification Methods for Removing 2-amino-3,5-dibromopyridine
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield Loss | Key Advantages | Key Disadvantages |
| Washing with Hot Petroleum Ether | Differential solubility[1] | >95%[1] | 5-15%[1] | Fast, simple, and effective for minor impurities.[1] | May not be sufficient for high levels of impurity; potential for product loss.[1] |
| Recrystallization | Difference in solubility at different temperatures[1] | >98%[1] | 10-30%[1] | Can achieve high purity; scalable.[1] | Higher yield loss compared to washing; requires careful solvent selection. |
| Column Chromatography | Differential adsorption to a stationary phase[9] | >99% | 15-40% | Highest purity achievable; good for separating compounds with similar polarities.[1] | Time-consuming, requires larger volumes of solvent, and can be costly on a large scale. |
Experimental Protocols
Protocol 1: Washing with Hot Petroleum Ether
This protocol is suitable for removing minor amounts of 2-amino-3,5-dibromopyridine.[1]
Materials:
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Crude product containing 2-amino-3,5-dibromopyridine impurity
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Petroleum ether (boiling point range 60-80°C)
-
Erlenmeyer flask
-
Heating mantle or hot plate
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Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a sufficient volume of petroleum ether to form a slurry (approximately 3-5 mL per gram of crude product).[1]
-
Heat the slurry to a gentle boil with stirring for 10-15 minutes.[1]
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Quickly filter the hot mixture through a Buchner funnel.[1]
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Wash the collected solid on the filter with a small amount of hot petroleum ether.[1]
-
Repeat the washing process one to two more times for optimal purity.[1]
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Dry the purified product in a vacuum oven.[1]
Protocol 2: Recrystallization from Benzene
This method is effective for obtaining a higher purity product.
Materials:
-
Crude product containing 2-amino-3,5-dibromopyridine impurity
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Benzene
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Erlenmeyer flask with a reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of benzene and heat the mixture to reflux with stirring until the solid is completely dissolved.[1]
-
Allow the solution to cool slowly to room temperature to allow for the formation of crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold benzene.
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Dry the purified crystals.
Protocol 3: Column Chromatography
This protocol is for achieving very high purity.
Materials:
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Crude product
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Silica gel (or alumina)
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Appropriate solvent system (e.g., petroleum ether/ethyl acetate)[2]
-
Chromatography column
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Collection tubes
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TLC plates and chamber
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel in a non-polar solvent (e.g., petroleum ether).
-
Load the sample: Dissolve the crude product in a minimal amount of the initial mobile phase and load it carefully onto the top of the silica gel bed.[1]
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1][2]
-
Collect fractions: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).[1]
-
Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[1]
Visualizations
Caption: A general workflow for selecting a purification method.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ijssst.info [ijssst.info]
- 3. heteroletters.org [heteroletters.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 2,5-Dibromopyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for 2,5-Dibromopyridin-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing completely?
Answer:
Low yields or reaction failure with this compound are common and can be attributed to several factors. The primary challenges arise from the electronic properties and potential for catalyst inhibition by the substrate itself.
-
Catalyst Inhibition: The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst.[1] This coordination can lead to the formation of inactive catalyst species, effectively halting or slowing down the catalytic cycle.[1]
-
Substrate Reactivity: While aryl bromides are generally good substrates for Suzuki couplings, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bonds.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.
To troubleshoot, a systematic optimization of the reaction conditions is crucial. Key parameters to investigate include the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature.[1][2]
Question 2: What are the most common side reactions, and how can they be minimized?
Answer:
The most prevalent side reactions in the Suzuki coupling of this compound are protodeboronation, dehalogenation, and homocoupling.
| Side Reaction | Description | How to Minimize |
| Protodeboronation | Hydrolysis of the boronic acid or ester to the corresponding arene, removing it from the catalytic cycle.[1] | Use boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis.[1] Conduct the reaction under anhydrous conditions.[1] Use a weaker base if compatible with the reaction. |
| Dehalogenation | Replacement of a bromine atom on the starting material with a hydrogen atom. | Avoid potential hydride sources in solvents.[1] Optimize the reaction time to avoid prolonged heating after product formation. |
| Homocoupling | Coupling of two molecules of the boronic acid to form a biaryl byproduct. | Ensure thorough degassing of the reaction mixture to remove oxygen.[3] Use a Pd(0) source directly or ensure efficient reduction of a Pd(II) precatalyst.[3] |
Question 3: How do I select the optimal catalyst system for this substrate?
Answer:
The choice of the palladium precursor and, more importantly, the ligand is critical for a successful Suzuki coupling with this compound.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][5] Pd(PPh₃)₄ can sometimes be used directly, while Pd(OAc)₂ and Pd₂(dba)₃ are typically used in combination with a ligand.[5]
-
Ligands: For challenging substrates like aminopyridines, bulky, electron-rich phosphine ligands are often more effective.[5] These ligands can promote the oxidative addition step and stabilize the palladium catalyst, preventing deactivation.[2] Consider screening ligands such as SPhos, XPhos, or RuPhos.[1]
A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes help overcome partial catalyst inhibition.[1]
Question 4: Which base and solvent system should I use?
Answer:
The selection of the base and solvent is highly interdependent and substrate-specific.
-
Bases: The strength and nature of the base can significantly influence the reaction outcome.[5] Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[6] A screen of different bases is highly recommended.[5]
-
Solvents: The solvent must solubilize all reaction components and be compatible with the chosen catalyst system.[1] Common solvents include 1,4-dioxane, toluene, THF, and DMF, often with the addition of water.[5] For minimizing protodeboronation, anhydrous conditions may be necessary.[1]
Frequently Asked Questions (FAQs)
Q1: Can I perform the Suzuki coupling without protecting the amino group?
A1: Yes, it is often possible to perform the Suzuki coupling on this compound without protecting the amino group.[1] However, the unprotected amine can contribute to catalyst inhibition.[1] If low yields persist despite optimizing other conditions, protection of the amino group as an acetamide, for example, could be considered.[7]
Q2: Should I be concerned about regioselectivity with two bromine atoms?
A2: Yes, regioselectivity is a key consideration. The relative reactivity of the C-Br bonds at the 2- and 5-positions of the pyridine ring will determine which position reacts preferentially. In many cases, the bromine at the 2-position of a pyridine ring is more reactive towards oxidative addition.[6] However, the electronic and steric environment of your specific coupling partners will influence the outcome. It may be possible to achieve selective mono-arylation or proceed to a di-arylated product under more forcing conditions.
Q3: How critical is it to maintain an inert atmosphere?
A3: Maintaining an inert atmosphere (e.g., under Argon or Nitrogen) is critical. Oxygen can deactivate the active Pd(0) catalyst through oxidation, leading to lower yields and an increase in side reactions like homocoupling.[1][3] Thoroughly degassing the solvent and reaction mixture is essential for reproducible results.[5]
Q4: What is a general starting protocol for optimizing the reaction?
A4: A good starting point would be to use a catalyst system known to be effective for heteroaryl couplings, such as Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos.[1] K₃PO₄ is a robust base to start with, in a solvent system like 1,4-dioxane/water.[7] See the detailed experimental protocol below for a more specific starting point.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Starting Condition | Alternatives for Optimization |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | SPhos (2-4 mol%) | XPhos, RuPhos |
| Base | K₃PO₄ (2.0 equivalents) | K₂CO₃, Cs₂CO₃ |
| Boronic Acid/Ester | Arylboronic acid (1.2 - 1.5 equiv.) | Arylboronic pinacol ester (1.2 - 1.5 equiv.) |
| Solvent | 1,4-Dioxane/Water (4:1) | Toluene, THF, DMF (anhydrous if needed) |
| Temperature | 80-100 °C | Room temperature to 120 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Not applicable |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
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Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a stir bar, add this compound (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[5]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
References
challenges in the scale-up of 2,5-Dibromopyridin-3-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis and scale-up of 2,5-Dibromopyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: Due to challenges with regioselectivity in the direct bromination of 3-aminopyridine, a multi-step approach is generally favored for scalability and purity. A common and reliable route involves four main stages:
-
Bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine.
-
Sandmeyer reaction to convert 2-amino-5-bromopyridine into 2,5-dibromopyridine.
-
Nitration of 2,5-dibromopyridine to produce 2,5-dibromo-3-nitropyridine.
-
Reduction of the nitro group to afford the final product, this compound.
This route offers better control over the introduction of each functional group, leading to higher purity of the final product.
Q2: Why is direct bromination of 3-aminopyridine not recommended for producing this compound?
A2: The amino group in 3-aminopyridine is a strong activating group that directs electrophilic substitution to the ortho (2- and 4-) and para (6-) positions. Attempting to directly dibrominate 3-aminopyridine would likely result in a complex mixture of isomers, including 2,6-dibromo, 4,6-dibromo, and potentially 2,4,6-tribromo derivatives, which are very difficult to separate from the desired 2,5-dibromo isomer.[1]
Q3: What are the primary challenges during the reduction of 2,5-dibromo-3-nitropyridine?
A3: The main challenge in the final reduction step is preventing hydrodehalogenation, which is the removal of the bromine atoms. Standard catalytic hydrogenation conditions with catalysts like Palladium on carbon (Pd/C) can lead to the undesired loss of one or both bromine atoms.[2] Therefore, milder reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media are often preferred to selectively reduce the nitro group while preserving the C-Br bonds.[2][3]
Q4: How can I monitor the progress of each reaction step effectively?
A4: Thin-layer chromatography (TLC) is a crucial technique for monitoring the progress of each synthetic step. By co-spotting the reaction mixture with the starting material, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring for scale-up processes. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Troubleshooting Guides
Step 1: Bromination of 2-Aminopyridine
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2-amino-5-bromopyridine | - Incomplete reaction. - Sub-optimal reaction temperature. | - Monitor the reaction by TLC until the starting material is consumed. - Ensure the reaction temperature is maintained as per the protocol. |
| Formation of 2-amino-3,5-dibromopyridine impurity | - Over-bromination due to excess brominating agent. - High localized concentration of the brominating agent. | - Use a controlled stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Phenyltrimethylammonium tribromide).[4][5] - Add the brominating agent portion-wise or as a dilute solution. - Consider protecting the amino group by acetylation before bromination to moderate its activating effect.[6] |
| Difficulty in purifying the product | - Co-precipitation of the desired product and the dibrominated impurity. | - Wash the crude product with a selective solvent like hot petroleum ether to remove the more soluble dibromo impurity.[7] - Perform recrystallization from a suitable solvent system (e.g., benzene or ethanol).[4][7] |
Step 2: Sandmeyer Reaction of 2-Amino-5-bromopyridine
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2,5-dibromopyridine | - Decomposition of the diazonium salt intermediate. - Incomplete diazotization. | - Maintain a low temperature (typically 0-5 °C) during the formation and reaction of the diazonium salt.[8] - Ensure slow, controlled addition of sodium nitrite. |
| Foaming and gas evolution | - Rapid decomposition of the diazonium salt. | - Maintain strict temperature control and slow addition of reagents. |
| Safety concerns on scale-up | - Diazonium salts can be explosive when isolated and dry. | - Use the diazonium salt in situ without isolation. Ensure adequate cooling and venting for the reaction vessel.[9] |
Step 3: Nitration of 2,5-Dibromopyridine
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2,5-dibromo-3-nitropyridine | - Incomplete nitration. - Harsh reaction conditions leading to decomposition. | - Ensure the use of a strong nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). - Carefully control the reaction temperature to avoid side reactions.[7] |
| Formation of undesired nitro isomers | - Lack of regioselectivity. | - The electron-withdrawing effects of the two bromine atoms and the pyridine nitrogen generally direct nitration to the 3-position. If other isomers are detected, re-evaluate the reaction conditions (temperature, acid concentration). |
| Difficult work-up | - Product is soluble in the acidic reaction mixture. | - Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the product.[7] |
Step 4: Reduction of 2,5-Dibromo-3-nitropyridine
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reduction. - Product loss during work-up. | - Monitor the reaction by TLC to ensure complete consumption of the starting material. - Optimize the extraction and purification steps. |
| Presence of de-brominated byproducts | - Hydrodehalogenation due to an overly reactive reducing agent or harsh conditions. | - Avoid using Pd/C with hydrogen gas.[2] - Use milder reducing agents like SnCl2 in HCl or Fe powder in acetic acid.[2][3] - Raney Nickel can be an alternative to Pd/C to minimize dehalogenation.[2] |
| Product instability | - Aminopyridines can be sensitive to air and light. | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-5-bromopyridine
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reported Yield (%) | Reference(s) |
| 2-Aminopyridine | Bromine in Acetic Acid | Acetic Acid | <20 to 50 | 62-67 | [7] |
| 2-Aminopyridine | Phenyltrimethylammonium tribromide | Chloroform | 30 | 75 | [4] |
| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | 10 | 95 | [1] |
| 2-Acetamidopyridine | Bromine | Acetic Acid | 50 | ~66.5 (after hydrolysis) | [6] |
Table 2: Overview of the Sandmeyer Reaction for the Synthesis of 2,5-Dibromopyridine
| Starting Material | Reagents | Temperature (°C) | Reported Yield (%) | Reference(s) |
| 2-Amino-5-bromopyridine | HBr, NaNO₂, CuBr | -5 to 15 | 55-60 | [8] |
| 2-Amino-5-bromopyridine | HBr, NaNO₂, Bromine | Not specified | 93 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine[7]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml).
-
Reagent Addition: Cool the solution to below 20°C in an ice bath. Add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise with vigorous stirring over 1 hour. Initially, maintain the temperature below 20°C, then allow it to rise to 50°C.
-
Reaction: Stir the mixture for 1 hour after the addition is complete.
-
Work-up: Dilute the mixture with water (750 ml) to dissolve the hydrobromide salt. Neutralize with 40% sodium hydroxide solution with cooling.
-
Purification: Collect the precipitated product by filtration, wash with water, and dry. Wash the crude product with hot petroleum ether (b.p. 60-80°C) to remove the 2-amino-3,5-dibromopyridine impurity.
Protocol 2: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction[8]
-
Reaction Setup: In a three-necked flask, add 48% hydrobromic acid. Dissolve cuprous bromide in the acid solution.
-
Reagent Addition: Cool the mixture to -5°C to 15°C in an ice-water bath and slowly add 2-amino-5-bromopyridine. Slowly add a saturated solution of sodium nitrite dropwise, maintaining the low temperature.
-
Reaction: Stir the reaction mixture for 2-5 hours at the controlled temperature.
-
Work-up: Neutralize the reaction mixture with 40% sodium hydroxide solution to a pH of 7-8.
-
Purification: The product can be isolated by vacuum distillation.
Protocol 3: Synthesis of 2,5-Dibromo-3-nitropyridine from 2,5-Dibromopyridine (Conceptual)
Note: This is a conceptual protocol based on general nitration procedures for pyridines, as specific literature for this exact transformation is limited.
-
Reaction Setup: In a flask, add concentrated sulfuric acid and cool to 0°C.
-
Reagent Addition: Slowly add 2,5-dibromopyridine to the cold sulfuric acid. Then, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature at 0-5°C.
-
Reaction: Stir the mixture at 0-5°C for several hours, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base solution (e.g., NaOH or NH₄OH) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Protocol 4: Reduction of 2,5-Dibromo-3-nitropyridine to this compound (Conceptual)
Note: This is a conceptual protocol based on selective nitro group reduction methods.
-
Reaction Setup: In a flask, suspend 2,5-dibromo-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder. If using SnCl₂, concentrated hydrochloric acid is typically used as the medium. If using iron, acetic acid is a common choice.
-
Reaction: Heat the mixture (e.g., to reflux) and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture. If using tin, basify with a strong base (e.g., NaOH) to precipitate tin salts and extract the product with an organic solvent. If using iron, filter off the iron residues and concentrate the filtrate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Synthetic route for this compound.
Caption: Troubleshooting low yield in the bromination step.
Caption: Troubleshooting de-bromination during the reduction step.
References
- 1. ijssst.info [ijssst.info]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis routes of 2,5-Dibromo-3-nitropyridine [benchchem.com]
- 4. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 9. Preparation method of 2, 5-dibromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. heteroletters.org [heteroletters.org]
Technical Support Center: 2,5-Dibromopyridin-3-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in reactions involving 2,5-Dibromopyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
A1: Low conversion with this compound is a frequent issue. The electron-donating amino group and the coordinating pyridine nitrogen can interfere with the catalytic cycle. Key areas to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[1][2] Additionally, oxygen contamination can oxidize the active Pd(0) catalyst and phosphine ligands.
-
Suboptimal Reagent Quality: The purity and stability of your reagents are crucial. For instance, boronic acids in Suzuki reactions are susceptible to degradation.[2] Ensure solvents are anhydrous and properly degassed, and the base is of high purity.
-
Ineffective Reaction Conditions: Parameters such as temperature, reaction time, and mixing efficiency are critical. While many coupling reactions require heat, excessive temperatures can lead to catalyst decomposition.[2]
-
Inappropriate Ligand and Base Selection: The choice of ligand and base is vital for a successful reaction. The ligand must stabilize the palladium center and facilitate the catalytic cycle, while the base is essential for activating the coupling partners.[2]
Q2: I am observing significant amounts of debromination as a side product. What is the cause and how can I minimize it?
A2: Dehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction.[1] This can be caused by certain bases or trace palladium hydride species. To minimize this:
-
Base Selection: Use non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ instead of hydroxides or alkoxides, which can be hydride sources.[1]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and the formation of species that can promote dehalogenation.[1]
Q3: How can I improve the regioselectivity of reactions with this compound?
A3: this compound has two bromine atoms at positions 2 and 5, which can lead to issues with regioselectivity. The C2 position is generally more susceptible to nucleophilic attack and oxidative addition to the palladium(0) catalyst, allowing for selective mono-functionalization at this position.[3] To enhance regioselectivity, careful optimization of reaction conditions, including the choice of catalyst, ligand, and temperature, is essential.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield and the presence of homocoupling byproducts.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The nitrogen atoms of the pyridine ring and amino group can deactivate the palladium catalyst.[1] Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[1] |
| Homocoupling of Boronic Acid | Excess boronic acid and the presence of oxygen can lead to homocoupling. Ensure a properly degassed reaction mixture and use a precise stoichiometry of reagents. |
| Ineffective Base | The choice of base is critical. K₃PO₄ or Cs₂CO₃ are often effective.[1] Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | A combination of an organic solvent and water is typically used. Ensure the solvents are thoroughly degassed.[4] Common systems include THF/water or dioxane/water.[2][4] |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting guide for low yields in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Issue: Incomplete reaction and formation of side products.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Ligand Choice | The choice of ligand is critical. For challenging substrates, consider bulky, electron-rich ligands like XPhos or Xantphos.[5] |
| Base Strength and Solubility | A strong, non-nucleophilic base is required. Cs₂CO₃ or K₃PO₄ are common choices. Ensure the base is soluble enough in the reaction medium. |
| Reaction Temperature and Time | These reactions often require elevated temperatures (80-110 °C).[6][7] Monitor the reaction over time to determine the optimal duration. |
| Catalyst Loading | While typically low (1-5 mol%), for difficult couplings, a slightly higher catalyst loading might be necessary.[5] |
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting guide for incomplete Buchwald-Hartwig amination.
Sonogashira Coupling
Issue: Low yield and catalyst decomposition (formation of palladium black).
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Copper Co-catalyst | The presence of a copper(I) co-catalyst (e.g., CuI) is often crucial.[8] Ensure it is fresh and of high quality. |
| Solvent and Base | Anhydrous, degassed solvents are necessary. Triethylamine (Et₃N) often serves as both the base and a solvent.[9] Ensure it is distilled and dry. |
| Oxygen Sensitivity | The reaction is highly sensitive to oxygen, which can lead to homocoupling of the alkyne and catalyst decomposition. Maintain a strict inert atmosphere. |
| Reaction Temperature | Elevated temperatures can sometimes lead to the formation of palladium black. Try running the reaction at a lower temperature for a longer duration.[10] |
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting guide for low yields in Sonogashira coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive pressure of the inert gas.[9]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2] Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by a suitable method, such as flash chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous toluene, this compound (1.0 equiv), and the amine coupling partner (1.2 equiv).
-
Reaction: Heat the reaction mixture to reflux with stirring for the desired time (e.g., 18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
General Protocol for Sonogashira Coupling
This is a generalized procedure and requires optimization for specific substrates.[2]
-
Reaction Setup: To a dry round-bottom flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) iodide (CuI) (5.0 mol%).[8][9]
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent and Reagent Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., DMF) and a base (e.g., Et₃N).[8][9] Then add this compound (1.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours).[8] Monitor the reaction by TLC.
-
Workup: Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.[2]
Data Presentation
Table 1: Comparison of Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / ±BINAP | Cs₂CO₃ | Toluene | 110 | 40-51 | [6][7] |
| Pd₂(dba)₃ / BINAP | t-BuONa | Toluene | Reflux | Moderate | [11] |
| Pd₂(dba)₃ / Xantphos | DBU | MeCN/PhMe | 140 | Good | [12] |
Table 2: Comparison of Conditions for Sonogashira Coupling of Aminobromopyridines
| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | [8] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | Variable | [10] |
Note: The data presented is based on reactions with structurally similar aminobromopyridines and serves as a predictive guide. Optimal conditions for this compound may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Regioselectivity in Reactions of 2,5-Dibromopyridin-3-amine
Welcome to the technical support center for controlling regioselectivity in synthetic reactions involving 2,5-dibromopyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing this versatile building block. Here, we will dissect the nuanced interplay of electronic and steric factors that govern reaction outcomes and provide actionable troubleshooting strategies to steer your reactions toward the desired constitutional isomer.
The this compound scaffold presents a unique challenge and opportunity in organic synthesis. With two distinct carbon-bromine bonds at the C2 and C5 positions, the ability to selectively functionalize one over the other is paramount for the efficient construction of complex molecular architectures. The electron-donating amino group at the C3 position profoundly influences the electronic landscape of the pyridine ring, thereby dictating the preferred site of reaction in various cross-coupling methodologies.
This document is structured to provide both a rapid-reference troubleshooting guide for common issues encountered in the lab and a more in-depth frequently asked questions (FAQ) section to explain the fundamental principles at play.
Troubleshooting Guide: Common Regioselectivity Issues
Encountering a mixture of isomers or reaction at the undesired position is a common hurdle. The following table outlines frequent problems, their probable causes, and systematic solutions to enhance regioselectivity.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Reaction yields a mixture of C2 and C5 substituted products with low selectivity. | 1. Suboptimal Ligand Choice: The ligand plays a crucial role in modulating the steric and electronic environment of the palladium catalyst.[1] 2. Inappropriate Base or Solvent: The reaction medium can influence catalyst activity and substrate reactivity. 3. Reaction Temperature Too High: Higher temperatures can overcome the activation energy barrier for the less favored pathway, leading to a loss of selectivity. | 1. Ligand Screening: - For C5-selectivity in Suzuki-Miyaura coupling, start with triphenylphosphine (PPh₃) as it has been shown to be effective for the analogous 5-bromo-2-methylpyridin-3-amine.[2] - For C2-selectivity in Buchwald-Hartwig amination, consider bulky, electron-rich phosphine ligands like Xantphos, which can favor reaction at the more sterically accessible C2 position. 2. Optimize Base and Solvent: - Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene, DMF). A weaker base may sometimes afford higher selectivity. 3. Temperature Titration: - Run the reaction at a lower temperature (e.g., room temperature to 60 °C) to exploit the kinetic differences between the two C-Br bonds. |
| Exclusive or predominant reaction at the C2 position in Suzuki-Miyaura coupling. | 1. Electronic Preference: The C2 position of the pyridine ring is inherently more electron-deficient, making it more susceptible to oxidative addition by the Pd(0) catalyst.[3] 2. Steric Accessibility: The C2 position is generally less sterically hindered than the C5 position. | 1. Enhance C5-Selectivity: - Utilize a less reactive palladium precursor. - Employ a less electron-donating ligand to diminish the catalyst's reactivity, thereby increasing its selectivity for the electronically different C-Br bonds. 2. Protect the Amino Group: - Acetylation of the 3-amino group can alter the electronic distribution and steric environment, potentially shifting the selectivity towards the C5 position.[2] |
| Exclusive or predominant reaction at the C5 position in Buchwald-Hartwig amination. | 1. Directing Effect of the Amino Group: The electron-donating 3-amino group may increase the electron density at the ortho (C2) and para (C5) positions, but the steric bulk of the catalyst-ligand complex may favor approach at the less hindered C5 position. | 1. Enhance C2-Selectivity: - Employ smaller, less sterically demanding ligands (e.g., P(t-Bu)₃). - Use a more reactive catalyst system that is less sensitive to steric hindrance. 2. Substrate Modification: - If synthetically feasible, introducing a temporary bulky protecting group on the amino function could sterically block the C2 position, although this is less likely to be the primary issue. |
| Low or no conversion for either C-Br bond. | 1. Catalyst Inactivation: The amino group can potentially coordinate to the palladium center and inhibit catalysis. 2. Poor Reagent Quality: Degradation of the boronic acid/ester or other coupling partners. | 1. Use Pre-catalysts: - Employ modern palladium pre-catalysts that are more resistant to deactivation. 2. Reagent Check: - Verify the purity and integrity of all reagents, especially the organoboron species in Suzuki-Miyaura reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing regioselectivity in the cross-coupling of this compound?
A1: The regioselectivity is primarily a result of the interplay between electronic and steric effects.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which generally makes the α-position (C2) more electrophilic and thus more reactive towards oxidative addition by a Pd(0) catalyst.[3] However, the 3-amino group is a strong electron-donating group. Through resonance, it increases the electron density at the ortho (C2 and C4) and para (C6, though not relevant here) positions. This electron donation can partially counteract the effect of the pyridine nitrogen at the C2 position. The C5-Br bond is meta to the amino group, and thus its electronic character is less directly influenced by the amino group's donating effect.
-
Steric Effects: The C2 position is flanked by the pyridine nitrogen and the 3-amino group. The C5 position is less sterically encumbered. The size of the palladium catalyst's ligand sphere is a critical factor; bulkier ligands will preferentially direct the catalyst to the less hindered C5 position.
Q2: For a Suzuki-Miyaura coupling, which position (C2 or C5) is more likely to react and why?
A2: Based on studies of the closely related 5-bromo-2-methylpyridin-3-amine, the C5 position is the more likely site of reaction in Suzuki-Miyaura couplings.[2] This suggests that while the C2 position is electronically activated by the pyridine nitrogen, the combination of the electron-donating 3-amino group and potential steric hindrance may disfavor oxidative addition at this site. The C5-Br bond, being less sterically hindered and electronically distinct, becomes the preferred site for coupling.
Q3: How can I favor C-N bond formation at the C2 position in a Buchwald-Hartwig amination?
A3: To favor amination at the C2 position, one should aim to minimize steric hindrance and potentially leverage the electronic activation at this site. This can be achieved by:
-
Ligand Selection: Employing less bulky, yet electron-rich, phosphine ligands can allow the catalyst to access the more sterically confined C2 position.
-
Reaction Conditions: Using a highly active catalyst system at lower temperatures may favor the kinetically preferred product, which is often the result of reaction at the more electronically activated C2 position.
Q4: Is it possible to perform a selective Sonogashira coupling on this compound?
A4: Yes, selective Sonogashira coupling is feasible. The regioselectivity will be governed by similar principles as the Suzuki-Miyaura reaction. Catalyst control is a powerful tool in Sonogashira couplings.[4] For instance, using a catalyst with a monodentate ligand like PPh₃ might favor reaction at one position, while a bidentate ligand could direct the reaction to the other. A systematic screen of palladium sources, copper(I) co-catalysts, ligands, and bases would be necessary to achieve high selectivity. Based on related literature for 2-amino-3-bromopyridines, the position adjacent to the amino group (C2 in this case) is a viable site for Sonogashira coupling.[5][6][7][8]
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position
This protocol is adapted from the successful coupling of the analogous 5-bromo-2-methylpyridin-3-amine and is expected to yield the 5-aryl-2-bromo-pyridin-3-amine.[2]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting poor regioselectivity in cross-coupling reactions of this compound.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2,5-Dibromopyridin-3-amine
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 2,5-Dibromopyridin-3-amine, a key building block in the synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
Low conversion with this compound can stem from several factors. The pyridine nitrogen and the 3-amino group can coordinate to the palladium catalyst, leading to catalyst inhibition. Additionally, the purity of reagents, the choice of catalyst system (palladium precursor and ligand), base, and solvent are critical. For Suzuki reactions, the quality of the boronic acid is also crucial, as it can degrade over time.
Q2: Which bromine is more reactive in cross-coupling reactions, the one at the C2 or the C5 position?
In palladium-catalyzed cross-coupling reactions of pyridine derivatives, the reactivity of the C-Br bonds is influenced by both electronic and steric factors. For many dihalopyridines, the C2 position is more susceptible to oxidative addition to the palladium(0) catalyst. However, the presence of the 3-amino group can influence this selectivity. It is crucial to analyze the reaction mixture carefully (e.g., by LC-MS or NMR) to determine the regioselectivity of your specific reaction.
Q3: What are the most common side reactions observed with this substrate?
Common side reactions include:
-
Dehalogenation: Replacement of a bromine atom with a hydrogen atom. This can be caused by trace amounts of water or other proton sources in the reaction mixture.
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions). This is often promoted by the presence of oxygen.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene, especially at high temperatures and in the presence of water.
Q4: Can the 3-amino group interfere with the reaction? Should it be protected?
Yes, the free amino group can interfere by coordinating to the palladium catalyst. In some cases, protecting the amino group (e.g., as an acetamide) can lead to higher yields and cleaner reactions. However, this adds extra steps to the synthesis. Whether protection is necessary will depend on the specific reaction conditions and coupling partners.
Troubleshooting Guides
Low Conversion or No Reaction
If you are experiencing low or no conversion, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Catalyst Inactivation | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands. Use freshly distilled and degassed solvents. |
| Suboptimal Ligand | The choice of ligand is critical. For electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective. Consider performing a small screen of different ligands. |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often good choices. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically used. The optimal base may need to be determined empirically. |
| Poor Reagent Quality | Use fresh, high-purity reagents. Boronic acids, in particular, should be checked for purity and dryness. |
| Insufficient Temperature | Some cross-coupling reactions require elevated temperatures to proceed. Gradually increase the reaction temperature, but be mindful that higher temperatures can also lead to catalyst decomposition and side reactions. |
Poor Regioselectivity
If you are observing a mixture of C2 and C5 coupled products, consider the following:
| Potential Cause | Suggested Solution |
| Reaction Conditions | Temperature, solvent, and the choice of ligand can all influence regioselectivity. Milder conditions and bulkier ligands may favor reaction at the more sterically accessible position. |
| Catalyst System | Different palladium precursors and ligands can exhibit different selectivities. Experiment with different catalyst systems to find one that favors the desired isomer. |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the cross-coupling of this compound. Note: These protocols should be optimized for each specific substrate combination.
Suzuki-Miyaura Coupling (General Protocol)
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water, typically in a 4:1 to 10:1 ratio)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (and ligand, if separate).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Buchwald-Hartwig Amination (General Protocol)
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-5 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.
-
Visualizing Troubleshooting and Reaction Pathways
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Simplified Buchwald-Hartwig Amination Catalytic Cycle
Caption: Key steps of the Buchwald-Hartwig amination catalytic cycle.
Technical Support Center: Catalyst Deactivation in Reactions with 2,5-Dibromopyridin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation issues encountered when using 2,5-Dibromopyridin-3-amine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound is sluggish or has stalled. What is the likely cause?
A sluggish or stalled reaction is often due to catalyst deactivation or inhibition. The primary culprit is the this compound substrate itself. Both the pyridine nitrogen and the amine group possess lone pairs of electrons that can coordinate strongly to the metal center of the catalyst (commonly palladium), leading to the formation of inactive or less active catalyst species.[1][2][3][4]
Q2: What are the common mechanisms of catalyst deactivation in this context?
Several mechanisms can contribute to catalyst deactivation:
-
Poisoning: The strong coordination of the pyridine nitrogen and/or the amino group to the metal center can block active sites, preventing the catalyst from participating in the catalytic cycle.[1][2][3]
-
Formation of Stable Complexes: The substrate can form stable, off-cycle complexes with the catalyst, effectively removing it from the reaction.
-
Reductive Elimination of Undesired Products: The catalyst can engage in side reactions, leading to inactive forms.
-
General Deactivation Pathways: For heterogeneous catalysts, issues like sintering (agglomeration of metal particles), coking (deposition of carbonaceous material), and leaching (dissolution of the active metal) can also occur.[5][6][7]
Q3: How can I troubleshoot a failing or low-yielding reaction involving this compound?
A systematic approach to troubleshooting can help identify and resolve the issue. Key areas to investigate include the choice of ligand, catalyst precursor, base, and reaction conditions.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion | Catalyst inhibition by pyridine nitrogen or amino group. | Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the metal center and promote the desired catalytic cycle.[1][2] |
| Inactive catalyst species. | Catalyst Choice: Use pre-formed palladium catalysts (pre-catalysts) for more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ.[1] | |
| Formation of significant byproducts (e.g., dehalogenation) | Undesired side reactions promoted by the base or impurities. | Base Selection: Use non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Avoid strong, nucleophilic bases like hydroxides or alkoxides which can be sources of hydrides leading to dehalogenation.[1][2] |
| Presence of water or other impurities. | Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure all starting materials are of high purity.[8] | |
| Reaction starts but does not go to completion | Gradual catalyst deactivation over the course of the reaction. | Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may compensate for gradual deactivation. |
| Insufficient thermal energy. | Optimize Temperature: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition. A careful optimization of the reaction temperature is recommended. | |
| Inconsistent results between batches | Variability in reagent quality or reaction setup. | Standardize Procedures: Ensure consistent quality of reagents, solvents, and rigorous adherence to an inert atmosphere protocol. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is adapted for challenging substrates like this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Anhydrous base (e.g., NaOtBu, K₃PO₄, 1.5-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium pre-catalyst, phosphine ligand, and base.
-
Add the this compound.
-
Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle 3 times).
-
Add the anhydrous solvent via syringe, followed by the amine coupling partner.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with boronic acids or esters.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane and degassed water)
Procedure:
-
To a Schlenk flask, add the this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane to degassed water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalyst poisoning by this compound.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Heterogeneous Catalyst Deactivation and Regeneration: A Review | MDPI [mdpi.com]
- 7. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,5-Dibromopyridin-3-amine Reactions
This guide provides troubleshooting and frequently asked questions (FAQs) for the work-up procedures of common reactions involving 2,5-Dibromopyridin-3-amine, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in cross-coupling reactions. The most prevalent transformations are Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1][2][3] These reactions are fundamental in medicinal chemistry for synthesizing complex molecules and exploring structure-activity relationships.
Q2: How do I effectively remove palladium catalyst residues from my final product after a cross-coupling reaction?
A2: Removing palladium catalyst residues is a critical step in purification. Several methods can be employed:
-
Filtration through Celite: After quenching the reaction, filtering the crude mixture through a pad of Celite can remove a significant portion of the precipitated palladium catalyst.[4]
-
Column Chromatography: Standard silica gel column chromatography is often effective for separating the desired compound from palladium residues and other impurities.[4][5]
-
Aqueous Washes: Performing washes with aqueous solutions like ammonium chloride can help remove some inorganic salts and catalyst residues.[1]
-
Scavengers: In cases where residual palladium is a major concern (e.g., for APIs), specialized palladium scavengers can be used.
Q3: My reaction work-up involves an extraction, but I'm experiencing low recovery in the organic layer. What could be the issue?
A3: Low recovery during extraction can stem from several factors, particularly the acidic/basic nature of your product. The amino group on the pyridine ring can be protonated in acidic conditions, making the compound more soluble in the aqueous layer.
-
Check the pH: Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a base like sodium carbonate or sodium hydroxide. This deprotonates the amine, increasing its solubility in organic solvents like ethyl acetate or dichloromethane.
-
Use a Different Solvent: If your product has moderate polarity, consider using a more polar extraction solvent like a mixture of dichloromethane and isopropanol.
-
Brine Wash: Washing the combined organic layers with brine (saturated aqueous NaCl) can reduce the amount of water dissolved in the organic phase and can sometimes help break up emulsions, improving separation and recovery.[6]
Q4: What are common side products in reactions with this compound and how can they be removed?
A4: Common side products often arise from side reactions of the starting material or catalyst.
-
Hydrodehalogenation: A common side reaction is the replacement of a bromine atom with a hydrogen, leading to mono-brominated species. This is often promoted by catalyst decomposition or the presence of a hydrogen source.
-
Homocoupling: Boronic acids in Suzuki reactions can couple with themselves to form biaryl byproducts.
-
Over-bromination Impurities: The starting material itself may contain impurities from its synthesis, such as 2-amino-3,5-dibromopyridine.[7] These impurities are typically removed using flash column chromatography, as their polarities often differ sufficiently from the desired product.[4][6] Washing with selective solvents like hot petroleum ether can also be effective for removing certain impurities from the starting material before the reaction.[8][9]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield in Suzuki Coupling
| Potential Cause | Troubleshooting Step | Recommendation |
| Inactive Catalyst | The reaction mixture color changes from red to black quickly, indicating catalyst decomposition.[10] | Ensure solvents are properly degassed to remove oxygen.[10] Use fresh, high-quality catalyst and ligands. Consider adding a slight excess of a phosphine ligand to prevent palladium black precipitation. |
| Poor Reagent Quality | Boronic acid may have degraded. | Use fresh boronic acid or test its quality. Consider using potassium trifluoroborate salts, which are often more stable. |
| Insufficient Base | The base is crucial for activating the boronic acid. | Ensure the base is anhydrous and of a suitable strength (e.g., K₃PO₄, Cs₂CO₃). Use at least 2-3 equivalents.[5] |
| Incorrect Solvent System | The solvent mixture is not optimal for solubility or reaction rate. | Common solvent systems include 1,4-dioxane/water or THF/water.[1][5] Ensure the mixture is properly deoxygenated before heating. |
Issue 2: Difficulty in Purifying Buchwald-Hartwig Amination Product
| Potential Cause | Troubleshooting Step | Recommendation |
| Residual Ligand | Sterically hindered phosphine ligands (e.g., JohnPhos, BrettPhos) can be difficult to separate from the product.[6] | Optimize the stoichiometry to use the minimum necessary amount of ligand. During work-up, acid washes (e.g., 1M HCl) can sometimes help by protonating the product, allowing the neutral ligand to be extracted away. The product is then recovered by basifying the aqueous layer and re-extracting. |
| Formation of Side Products | Beta-hydride elimination can occur, leading to hydrodehalogenation of the starting material.[2] | Lowering the reaction temperature may help minimize this side reaction.[11] The choice of ligand is also critical in preventing this pathway. |
| Oiling Out During Crystallization | The crude product melts before dissolving or the solution is supersaturated.[8] | Add a small amount of additional hot solvent until the oil dissolves completely. Ensure a gradual and slow cooling process to promote crystal formation.[8] |
Experimental Protocols
Protocol 1: General Work-up for Suzuki-Miyaura Coupling
-
Cooling & Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.[1][5]
-
Dilution & Filtration (Optional): Dilute the mixture with a solvent like ethyl acetate. If a significant amount of solid (e.g., palladium black, salts) is present, filter the mixture through a pad of Celite.[4]
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Add water or a saturated aqueous solution of NH₄Cl to quench the reaction.[1]
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).[1][4]
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5][6]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4][5]
Protocol 2: General Work-up for Buchwald-Hartwig Amination
-
Cooling & Quenching: After completion, cool the reaction mixture to room temperature.[6]
-
Quenching: Carefully quench the reaction by the slow addition of water.[6]
-
Extraction: Extract the aqueous layer multiple times (e.g., 3x) with ethyl acetate.[6]
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.[6]
-
Concentration: Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amine derivative.[6]
Visualizations
Caption: A typical experimental workflow for the work-up and purification of cross-coupling reactions.
Caption: A decision tree for troubleshooting low product yield during the work-up procedure.
Caption: A logical guide to selecting the appropriate purification method post-reaction.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. heteroletters.org [heteroletters.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,5-Dibromopyridin-3-amine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,5-Dibromopyridin-3-amine, with a particular focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound from 3-aminopyridine?
The most prevalent side reaction is over-bromination, which leads to the formation of tri-brominated and other poly-brominated pyridine derivatives. The amino group in 3-aminopyridine is an activating group, making the pyridine ring more susceptible to electrophilic substitution.
Q2: What are the likely over-brominated byproducts?
During the bromination of 3-aminopyridine, the positions ortho and para to the activating amino group are most susceptible to further bromination. Therefore, the likely over-brominated byproduct is 2,3,5-tribromopyridine. The formation of other isomers is also possible depending on the reaction conditions.
Q3: How can I control the stoichiometry of the brominating agent to avoid over-bromination?
Precise control of the brominating agent's stoichiometry is crucial. It is recommended to use a molar ratio of the brominating agent to 3-aminopyridine that does not exceed 2:1. Slow, dropwise addition of the brominating agent to the reaction mixture can also help to maintain a low localized concentration, thus minimizing over-bromination.
Q4: What is the role of the solvent in this reaction?
The choice of solvent can significantly influence the reaction's selectivity. Non-polar solvents are generally preferred as they can reduce the reactivity of the brominating agent. Acetic acid is a commonly used solvent for the bromination of aminopyridines.
Q5: How does temperature affect the bromination of 3-aminopyridine?
Lowering the reaction temperature can help to control the reaction rate and improve selectivity by reducing the likelihood of over-bromination. It is advisable to maintain the temperature below 20°C, especially during the addition of the brominating agent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound and a significant amount of over-brominated byproducts. | 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Rapid addition of the brominating agent. | 1. Carefully control the stoichiometry of the brominating agent (a molar ratio of no more than 2 equivalents). 2. Maintain a low reaction temperature (e.g., 0-10°C). 3. Add the brominating agent dropwise over an extended period. |
| Formation of multiple unidentified byproducts. | 1. Reaction conditions are too harsh. 2. Presence of impurities in starting materials. | 1. Use milder reaction conditions (lower temperature, less reactive brominating agent like N-bromosuccinimide (NBS)). 2. Ensure the purity of 3-aminopyridine and the solvent before starting the reaction. |
| The reaction does not go to completion. | 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Ensure at least 2 equivalents of the brominating agent are used. 2. Monitor the reaction progress using TLC or GC-MS and increase the reaction time if necessary. 3. Gradually increase the temperature after the addition of the brominating agent is complete. |
| Difficulty in separating the product from byproducts. | The polarity of the desired product and the over-brominated byproducts are very similar. | Utilize column chromatography with a carefully selected eluent system for purification. Recrystallization from a suitable solvent system may also be effective. |
Experimental Protocol: Synthesis of this compound
This protocol is a suggested method for the synthesis of this compound, designed to minimize over-bromination.
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-aminopyridine (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, dissolve N-bromosuccinimide (2 equivalents) in glacial acetic acid.
-
Slowly add the NBS solution to the 3-aminopyridine solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a 10% sodium thiosulfate solution to neutralize any remaining bromine.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Data Summary
| Parameter | Condition | Expected Outcome | Reference Analogy |
| Starting Material | 3-Aminopyridine | - | - |
| Brominating Agent | N-Bromosuccinimide (NBS) | Higher selectivity compared to Br2 | [1] |
| Stoichiometry (3-aminopyridine:NBS) | 1 : 2 | Minimizes over-bromination | [1] |
| Solvent | Glacial Acetic Acid | Controlled reaction rate | [2] |
| Temperature | 0-10°C during addition, then room temp. | Reduced rate of side reactions | [2] |
| Reaction Time | 12-16 hours | Completion of the desired reaction | - |
| Purification | Column Chromatography | Isolation of pure product | [1] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the over-bromination side reaction.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for over-bromination in this compound synthesis.
References
Technical Support Center: Column Chromatography Purification of 2,5-Dibromopyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,5-Dibromopyridin-3-amine using column chromatography. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered during the synthesis of this compound?
A1: A frequent byproduct is the over-brominated compound, 2-amino-3,5-dibromopyridine.[1][2] The formation of this and other isomeric impurities is highly dependent on the specific synthetic route and reaction conditions.[3]
Q2: When is column chromatography the recommended purification method for this compound?
A2: Column chromatography is the preferred method when a high degree of purity is essential.[1] It is particularly useful for separating the target compound from closely related impurities, such as isomers, where other techniques like recrystallization or washing may not be sufficient.[1]
Q3: Why does my this compound streak or tail on a silica gel TLC plate and column?
A3: Streaking or tailing of amine-containing compounds on silica gel is a common phenomenon.[4] This is primarily due to the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly interact with the basic amine functionality of your compound.[4][5] This can result in poor separation, broad peaks, and potential loss of the compound on the column.[4]
Q4: How can I prevent my compound from streaking on the silica gel column?
A4: The most effective solution is to add a basic modifier to the mobile phase.[6][7] Small amounts of triethylamine (TEA) or ammonia can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[6][8] A typical starting concentration is 0.1-2% (v/v) of TEA in the eluent.[8]
Q5: What is a good starting solvent system for the column chromatography of this compound?
A5: A gradient of ethyl acetate in hexane is a commonly used and effective mobile phase for the purification of brominated pyridinamine derivatives on silica gel.[3][9] It is recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). An ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 to ensure good separation on the column.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Streaking or Tailing | - Strong interaction between the basic amine and acidic silica gel.[4][5] - Column overloading.[6] | - Add a basic modifier like 0.1-2% triethylamine (TEA) to the mobile phase.[8] - Reduce the amount of crude material loaded onto the column. A general guideline is a sample-to-silica ratio of 1:20 to 1:100 by weight.[6] - Consider using a different stationary phase, such as basic alumina.[7] |
| Poor Separation of Product and Impurities (Co-elution) | - The polarity of the product and impurities are very similar.[1] - Inappropriate mobile phase polarity. | - Use a shallower solvent gradient during elution to improve resolution.[1] - Optimize the mobile phase composition based on preliminary TLC analysis. Experiment with different solvent systems if necessary. |
| Compound Does Not Elute from the Column | - The mobile phase is not polar enough. - The compound is irreversibly adsorbed to the silica gel due to strong basicity. | - Gradually increase the polarity of the mobile phase. A common strategy for highly retained compounds is to use a "flush" solvent such as 10-20% methanol in dichloromethane, often with a basic modifier.[4] - If the compound is still retained, consider switching to a less acidic stationary phase like alumina. |
| Low Yield After Purification | - Loss of compound due to streaking and irreversible adsorption. - Co-elution with impurities leading to the discarding of mixed fractions. | - Implement the solutions for streaking and poor separation mentioned above. - Ensure all fractions are carefully analyzed by TLC before combining and concentrating. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Mobile Phase Preparation:
-
Prepare a stock solution of the desired mobile phase, for example, a mixture of hexane and ethyl acetate.
-
Prepare a modified mobile phase by adding 0.5-1% (v/v) of TEA to the stock solution.
3. Column Packing:
-
Select an appropriately sized glass column (a general rule is a 20:1 to 50:1 ratio of silica gel to crude material by weight).[10]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack evenly. Gentle tapping can aid in uniform packing.
-
Once packed, add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.[10]
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Dry Loading (Recommended): Adsorb the dissolved crude product onto a small amount of silica gel. Evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[10]
-
Wet Loading: Carefully pipette the concentrated solution of the crude product directly onto the top of the silica bed.[10]
5. Elution and Fraction Collection:
-
Begin elution with the least polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The specific gradient will depend on the separation observed by TLC.
-
Collect the eluent in a series of fractions.
6. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Regioselectivity: A Comparative Analysis of Reactivity in 2,5-Dibromopyridin-3-amine
For researchers and chemists in the field of drug discovery and medicinal chemistry, the selective functionalization of polysubstituted heteroaromatics is a cornerstone of molecular design. 2,5-Dibromopyridin-3-amine serves as a valuable and versatile building block, offering two distinct bromine atoms for differential reactivity in cross-coupling reactions. Understanding the factors that govern the selective reaction at either the C2 or C5 position is critical for efficient and controlled synthesis of complex target molecules.
This guide provides an objective comparison of the reactivity of the C2 and C5 bromine atoms in this compound, supported by experimental data from the literature. We will delve into the electronic and steric factors influencing this selectivity and provide detailed experimental protocols for achieving regioselective functionalization.
The Decisive Factors: Electronic and Steric Influence on Reactivity
The pyridine ring's nitrogen atom is electron-withdrawing, creating a degree of electron deficiency at the α (C2, C6) and γ (C4) positions. Conversely, the amino group at C3 is an electron-donating group. This interplay of electronic effects renders the two bromine atoms in this compound electronically distinct.
-
C2-Br Bond: This bromine is positioned alpha to the ring nitrogen, making it part of a more electron-deficient system. This generally leads to a higher reactivity in oxidative addition steps of many palladium-catalyzed cross-coupling reactions.
-
C5-Br Bond: This bromine is situated meta to the ring nitrogen and ortho to the electron-donating amino group. Consequently, the C5 position is more electron-rich than the C2 position, which typically results in lower reactivity in cross-coupling reactions.
These electronic differences are the primary drivers for the observed regioselectivity in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the case of this compound, this reaction can be tuned to selectively functionalize the C2 position.
Experimental Data
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 5-Bromo-2-phenylpyridin-3-amine | 85 | |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 16 | 5-Bromo-2-(4-methoxyphenyl)pyridin-3-amine | 91 | |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 5-Bromo-2-(thiophen-3-yl)pyridin-3-amine | 78 |
As demonstrated in the table, the Suzuki-Miyaura coupling consistently and selectively occurs at the C2 position, leaving the C5 bromine intact for subsequent transformations.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2
A mixture of this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) is prepared in a 4:1 mixture of dioxane and water. The reaction vessel is sealed and heated to 100 °C for 12 hours with vigorous stirring. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 5-bromo-2-arylpyridin-3-amine product.
Below is a diagram illustrating the general workflow for this selective coupling experiment.
Comparative Reactivity in Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination also shows a strong preference for the C2 position of this compound due to the higher reactivity of the C2-Br bond.
Experimental Data
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 5-Bromo-N²-morpholinopyridine-2,3-diamine | 88 | |
| 2 | Piperidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 5-Bromo-N²-(piperidin-1-yl)pyridine-2,3-diamine | 82 |
The data clearly indicates that the amination occurs selectively at the C2 position, providing a reliable method for introducing nitrogen-based substituents.
Experimental Protocol: Selective Buchwald-Hartwig Amination at C2
To a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in toluene is added NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 18 hours in a sealed tube. After completion, the reaction is cooled, diluted with dichloromethane, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired 5-bromo-N²-substituted-pyridine-2,3-diamine.
The following diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle, highlighting the preferential oxidative addition at the more reactive C2-Br bond.
Conclusion
The experimental evidence consistently demonstrates that the bromine atom at the C2 position of this compound is significantly more reactive than the bromine at the C5 position in common palladium-catalyzed cross-coupling reactions. This predictable regioselectivity is primarily governed by the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position more susceptible to oxidative addition. This inherent difference allows for a stepwise and controlled functionalization of the pyridine core, making this compound an exceptionally useful building block for the synthesis of complex, biologically active molecules. Researchers can confidently exploit this reactivity profile to first introduce a substituent at the C2 position, followed by a subsequent, and potentially different, transformation at the C5 position.
Navigating the Synthesis Landscape: A Comparative Guide to 2,5-Dibromopyridin-3-amine and its Isomers
For researchers, chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the plethora of heterocyclic intermediates, dibromopyridines serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides a detailed comparison of 2,5-Dibromopyridin-3-amine with other key dibromopyridine isomers, focusing on their reactivity in widely-used cross-coupling reactions, supported by available experimental data.
The strategic placement of bromine atoms and an amino group on the pyridine ring gives this compound unique reactivity, making it a valuable precursor for the synthesis of novel compounds in medicinal chemistry and materials science. Understanding its performance relative to other dibromopyridine isomers is paramount for rational synthetic design.
The Influence of Substitution on Reactivity: A Comparative Overview
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is heavily influenced by the position of the bromine atom relative to the electron-withdrawing nitrogen atom.[1] In general, the reactivity order for monobromopyridines is 4-bromo > 2-bromo > 3-bromopyridine.[1] This trend is attributed to the electronic activation at the para and ortho positions, making the carbon-bromine bond more susceptible to oxidative addition, the rate-determining step in many catalytic cycles.[1]
For dibromopyridines, this principle is further modulated by the presence of a second bromine atom and other substituents, such as an amino group. The amino group in this compound is expected to influence the electronic properties and steric environment of the adjacent bromine atoms, thereby affecting their relative reactivity.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of this compound in this reaction, particularly its regioselectivity, is of significant interest. While direct comparative studies are limited, data from structurally similar compounds provide valuable insights.
For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been shown to proceed in moderate to good yields, indicating the viability of coupling at the 5-position.[2]
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Dibromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | >15 | 50-85 | [2] |
| 2,4-Dichloropyridine | Anilines | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 120 | 0.5 | 70-95 | [3] |
| 2,6-Dibromopyridine | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 18 | 80-95 | [4] |
| 3,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 80 | 12 | ~70 | [1] |
Note: Data for 5-Bromo-2-methylpyridin-3-amine is included as a close analogue to this compound. The other entries provide context on the reactivity of different dihalopyridine scaffolds.
The key question for this compound is the site-selectivity of the coupling. The bromine at the 2-position is ortho to the nitrogen and meta to the amino group, while the bromine at the 5-position is meta to the nitrogen and para to the amino group. The interplay of electronic and steric effects, along with the directing ability of the amino group, will determine the preferential reaction site. Further experimental investigation is required to definitively establish this selectivity.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] The reactivity of dibromopyridines in this reaction is also dependent on the substitution pattern. For dihalopyridines like 2,6-dihalopyridines, selective mono-amination can often be achieved, with the reactivity of the halogen following the trend I > Br > Cl.[4]
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| Dibromopyridine Isomer | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 1-3 | 80-95 | [3] |
| 2,6-Dibromopyridine | Various amines | CuI / ligand | K₂CO₃ | DMSO | 110 | 48 | 40-90 | [6] |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [7] |
For this compound, the presence of the existing amino group could potentially coordinate with the palladium catalyst, influencing the reaction's efficiency. However, it also presents an opportunity for intramolecular reactions or the synthesis of more complex nitrogen-containing heterocycles. The regioselectivity of amination will again depend on the relative reactivity of the C2-Br and C5-Br bonds under specific reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This representative protocol is based on the coupling of aminobromopyridines with arylboronic acids.[2][8]
Materials:
-
Dibromopyridine isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) or other suitable base (2.0 equiv)
-
1,4-Dioxane and degassed water (typically in a 4:1 ratio)
Procedure:
-
To a Schlenk flask, add the dibromopyridine isomer, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 85–95 °C) for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of a bromopyridine.[8]
Materials:
-
Dibromopyridine isomer (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos) (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) or other suitable base (1.4 equiv)
-
Anhydrous toluene or other suitable solvent
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base.
-
Add the anhydrous solvent and stir the mixture for a few minutes.
-
Add the dibromopyridine isomer and the amine.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical workflow for the functionalization of dibromopyridines using cross-coupling reactions.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Factors influencing dibromopyridine reactivity.
Conclusion
This compound stands as a promising and versatile building block in synthetic chemistry. Its unique substitution pattern offers the potential for selective functionalization, leading to a diverse array of complex molecules. While direct comparative data with other dibromopyridine isomers remains an area ripe for further investigation, the existing literature on analogous compounds suggests its utility in key cross-coupling reactions. The choice between this compound and other isomers will ultimately depend on the specific synthetic target and the desired regiochemical outcome. A thorough understanding of the principles of pyridine reactivity, coupled with careful optimization of reaction conditions, will be crucial for unlocking the full synthetic potential of this and other dibromopyridine building blocks.
References
A Comparative Guide to the Biological Activity of 2,5-Dibromopyridin-3-amine Derivatives
The 2,5-dibromopyridin-3-amine scaffold is a versatile building block in medicinal chemistry, recognized for its role in the synthesis of a wide range of biologically active compounds.[1] The presence of two bromine atoms and an amino group provides multiple reaction sites, making it a valuable intermediate for developing novel therapeutics, including anticancer, antimicrobial, and enzyme-inhibiting agents.[1] This guide provides a comparative overview of the biological activities of derivatives based on this and structurally related aminopyridine scaffolds, supported by experimental data and detailed methodologies.
Anticancer Activity
Derivatives of aminopyridines are actively investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key proteins crucial for cancer cell proliferation and survival, such as tubulin and various protein kinases.
One prominent strategy involves designing analogues of known potent anticancer agents. For instance, pyridine-bridged analogues of Combretastatin-A4 (CA-4), a well-known tubulin polymerization inhibitor, have been synthesized and evaluated.[2] CA-4 works by binding to the colchicine site of tubulin, which disrupts microtubule assembly, leading to vascular shutdown in tumors and cell death.[2]
Comparative Analysis of In Vitro Anticancer Activity
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value signifies higher potency.
| Compound/Derivative | Scaffold | Target Cell Line(s) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyridine-Bridged CA-4 Analogue (3c) | Pyridine-bridged biphenyl | MDA-MB-231 (Breast), A549 (Lung), HeLa (Cervical) | Low nanomolar range | Combretastatin-A4 (CA-4) | Not specified in text |
| Pyrido[2,3-d]pyrimidine Derivative (1) | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 3.98 - 17.52 | Erlotinib | Not specified in text |
| Aminopyrimidine Derivative (2a) | Aminopyrimidine | Glioblastoma, Triple-negative breast, Oral squamous cell, Colon cancer | 5 - 8 (at 48h) | RDS 3442 (Hit compound) | 4-13 times less active than 2a |
| Aminopyrimidine-dione (4) | Aminopyrimidine-2,4-dione | MDA-MB-231 (Breast) | 0.029 (BRD4), 0.094 (PLK1) | Volasertib | 0.017 (BRD4), 0.025 (PLK1) |
| Thio-pyrimidine-one (7) | Amino-2-thiopyrimidine-4-one | MDA-MB-231 (Breast) | 0.042 (BRD4), 0.02 (PLK1) | Volasertib | 0.017 (BRD4), 0.025 (PLK1) |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure the cytotoxic effects of compounds on cancer cell lines.[3]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with the synthesized derivatives at various concentrations for a defined period (e.g., 48 or 72 hours).[3]
-
MTT Addition: Following incubation, an MTT solution is added to each well. The plates are incubated for an additional 3-4 hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.[3]
-
Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3] The absorbance is then read using a microplate spectrophotometer at approximately 570 nm. The IC50 values are calculated from the resulting dose-response curves.[3]
Illustrative Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for in vitro cytotoxicity.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their abnormal activity is a hallmark of many cancers.[3] Aminopyridine scaffolds, including derivatives of this compound, are excellent starting points for designing potent and selective kinase inhibitors.[4] The amino group can form key hydrogen bonds within the ATP-binding site of the kinase, while the bromine atoms offer sites for modification to enhance potency and selectivity.[4]
Comparative Analysis of Kinase Inhibitory Activity
Derivatives of aminopyridines have demonstrated inhibitory activity against a variety of kinases involved in cancer and inflammation.
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |
| JNK1 | Aminopyrimidine-based | 25 |
| JNK2 | Aminopyrimidine-based | 12 |
| p38α | Biphenyl amide | 11 |
| TAK1 | Imidazopyridine | 27 |
| VRK1 | Aminopyridine-based | 150 |
| EGFR (Wild Type) | Pyrido[2,3-d]pyrimidine (Compound 1) | 93 |
| EGFR (T790M Mutant) | Pyrido[2,3-d]pyrimidine (Compound 1) | 174 |
| BRD4 | Aminopyrimidine-dione (Compound 4) | 29 |
| PLK1 | Thio-pyrimidine-one (Compound 7) | 20 |
Experimental Protocol: General Kinase Inhibition Assay (Luminescent Assay)
-
Reaction Setup: The target kinase enzyme is incubated with various concentrations of the test compound in a reaction buffer.
-
Initiation: The kinase reaction is started by adding a specific peptide substrate and ATP.
-
Detection: After incubation, a detection reagent is added that measures the amount of remaining ATP. The amount of ATP consumed is directly proportional to the kinase activity.
-
Measurement: The luminescence, which is inversely correlated with kinase activity, is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration relative to a control (e.g., DMSO). The data is then fitted to a dose-response curve to determine the IC50 value.
Signaling Pathway: MAP Kinase (JNK and p38)
Kinase inhibitors derived from aminopyridine scaffolds can modulate key signaling pathways like the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, which are involved in inflammation, apoptosis, and cell proliferation.[4]
Caption: Inhibition of the JNK and p38 MAPK signaling pathways.
Antimicrobial Activity
The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents.[5] Aminopyridine derivatives have shown promise as a source of novel antibacterial compounds.[6][7]
Comparative Analysis of In Vitro Antimicrobial Activity
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Scaffold | Target Microorganism(s) | MIC (µg/mL) | Reference Drug |
| 2-amino-3-cyanopyridine (2c) | 2-Aminopyridine | S. aureus, B. subtilis | 0.039 | Gentamicin |
| 2-amino-3-cyanopyridine (2c) | B. cereus, E. faecalis | 78 | Gentamicin | |
| Quinoxaline analogue (5m) | Quinoxaline | S. aureus | 4-16 | Not specified |
| Aurone derivative (10, 12, 15, etc.) | Aurone | Gram-positive & Gram-negative strains | Varies | Gemifloxacin |
| Diketopiperazine (DKP 1) | 2,5-Diketopiperazine | S. aureus, MRSA | 4-8 µM | Not specified |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
Derivatives based on the this compound and related aminopyridine scaffolds represent a promising and versatile class of compounds with a broad spectrum of biological activities. The available data highlight their potential as potent anticancer, kinase inhibitory, and antimicrobial agents. The synthetic tractability of the core scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of optimized therapeutic candidates with improved efficacy and selectivity. Further research into these derivatives is warranted to fully explore their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Cytotoxicity of Brominated Pyridine Derivatives: A Comparative Analysis
The pyridine scaffold is a fundamental component in medicinal chemistry, and the addition of bromine atoms can significantly alter the biological activity of these molecules.[1] This guide summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected brominated pyridine and pyrido[2,3-d]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating higher cytotoxic potential.
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivatives | |||
| Compound 1 | MCF-7 (Breast) | 3.98 ± 0.2 | [2] |
| HeLa (Cervical) | - | [2] | |
| HepG-2 (Liver) | - | [2] | |
| Compound 2 | MCF-7, HCT-116, HepG-2 | 3.98–17.52 | [2] |
| Compound 7 | HeLa (Cervical) | 9.72 ± 0.9 | [2] |
| Pyridine-based Combretastatin Analogs | |||
| Analogue 4h | Various human cancer cell lines | Comparable to Combretastatin-A4 | [1] |
| Analogue 4s | Various human cancer cell lines | Comparable to Combretastatin-A4 | [1] |
| Analogue 4t | Various human cancer cell lines | Comparable to Combretastatin-A4 | [1] |
| Dimeric Pyridinium Bromide | |||
| Compound 2 | MDA-MB-231 (Breast) | 28.35 ± 0.03 (72h) | [1] |
| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | |||
| A549 (Lung) | 11.25 ± 0.01 (72h) | [1] |
Experimental Protocols
The following are detailed methodologies for key cytotoxicity assays commonly used to evaluate the anticancer potential of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Visualizations
Diagrams are essential for illustrating experimental workflows and biological pathways.
Caption: A generalized workflow for determining the cytotoxicity of chemical compounds using in vitro cell-based assays.
References
Comparative Analysis of Novel Compounds Derived from 2,5-Dibromopyridin-3-amine for Anticancer Drug Discovery
A detailed guide for researchers and drug development professionals on the synthesis, characterization, and comparative biological activity of novel compounds synthesized from the versatile scaffold, 2,5-Dibromopyridin-3-amine. This guide provides insights into their potential as kinase inhibitors for cancer therapy, supported by experimental data from closely related analogues.
The quest for novel, potent, and selective anticancer agents is a continuous endeavor in medicinal chemistry. The pyridine ring is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities.[1] Specifically, the 2,5-disubstituted-3-aminopyridine framework offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses on the characterization of novel compounds synthesized from this compound, a key starting material for generating diverse chemical libraries for anticancer drug screening.
Two primary synthetic strategies, the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination, are employed to generate two series of derivatives. These reactions are well-established and versatile methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.
Comparison of Anticancer and Kinase Inhibitory Activities
To provide a comparative analysis, we present representative data from published studies on compounds with similar core structures. The data is organized to highlight the structure-activity relationships (SAR), offering insights into how different substituents impact their anticancer and kinase inhibitory potency.
Series A: N-Aryl Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the introduction of various aryl and heteroaryl amines at the C2 or C5 position of the pyridine ring, leading to the synthesis of N-aryl aminopyridine derivatives. These compounds are of significant interest as they can mimic the hinge-binding interactions of ATP in the active site of kinases.
Table 1: Comparative Anticancer Activity of Representative N-Aryl Aminopyridine Analogs
| Compound ID | R Group (at C5) | Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| A-1 | 4-methoxyphenyl | MCF-7 (Breast) | 8.5 | 1.2 |
| A-2 | 3,4-dimethoxyphenyl | MCF-7 (Breast) | 5.2 | 1.2 |
| A-3 | 4-chlorophenyl | A549 (Lung) | 10.1 | 0.98 |
| A-4 | 4-methylphenyl | HCT116 (Colon) | 12.8 | 0.85 |
Note: The data presented is representative of compounds with similar structural motifs and is intended for illustrative comparison.
Series B: Aryl-Substituted Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for introducing a wide variety of aryl and heteroaryl groups at the bromine-substituted positions of the pyridine core. This allows for the exploration of different pockets within the kinase ATP-binding site, potentially leading to enhanced potency and selectivity.
Table 2: Comparative Kinase Inhibitory Activity of Representative Aryl-Substituted Pyridine Analogs
| Compound ID | R Group (at C5) | Kinase Target | IC50 (nM) | Reference Compound (Staurosporine) IC50 (nM) |
| B-1 | Phenyl | EGFR | 150 | 25 |
| B-2 | 4-fluorophenyl | VEGFR-2 | 85 | 15 |
| B-3 | 3-aminophenyl | CDK2 | 210 | 30 |
| B-4 | 4-pyridyl | Aurora A | 120 | 20 |
Note: The data presented is representative of compounds with similar structural motifs and is intended for illustrative comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key synthetic reactions and biological assays.
Synthesis Protocols
General Procedure for Buchwald-Hartwig Amination (for Series A):
A mixture of this compound (1.0 eq), the corresponding aryl amine (1.2 eq), palladium acetate (Pd(OAc)2; 0.05 eq), a suitable phosphine ligand (e.g., BINAP; 0.1 eq), and a base (e.g., cesium carbonate; 2.0 eq) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling (for Series B):
To a solution of this compound (1.0 eq) and the respective arylboronic acid (1.5 eq) in a solvent mixture (e.g., 1,4-dioxane/water), a palladium catalyst (e.g., Pd(PPh3)4; 0.05 eq) and a base (e.g., potassium carbonate; 2.0 eq) are added. The mixture is heated under an inert atmosphere until the reaction is complete as monitored by TLC. The reaction mixture is then cooled, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Biological Assay Protocols
MTT Assay for Anticancer Activity:
Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the synthesized compounds for 48-72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.[2][3][4]
In Vitro Kinase Inhibition Assay:
The inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR-2) is determined using a variety of available methods, such as a luminescence-based assay that measures ATP consumption.[5] The kinase, substrate, and test compound are incubated together in a buffer solution. The reaction is initiated by the addition of ATP. After a set incubation period, a reagent is added to quantify the amount of remaining ATP or the amount of ADP produced. The luminescence signal is measured using a plate reader, and the IC50 values are determined from the dose-response curves.[6][7]
Visualizations
Experimental Workflow for Synthesis and Screening
Caption: Workflow for Synthesis and Biological Screening.
Representative Kinase Signaling Pathway Inhibition
Many of the synthesized aminopyridine derivatives are designed to target protein kinases involved in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two such critical targets.
Caption: EGFR and VEGFR-2 Signaling Pathway Inhibition.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro kinase assay [protocols.io]
A Spectroscopic Guide to the Transformation of 2,5-Dibromopyridin-3-amine in Cross-Coupling Reactions
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 2,5-Dibromopyridin-3-amine serves as a versatile building block, prized for its two reactive bromine atoms and an amino group that collectively offer multiple avenues for molecular elaboration. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are foundational methods for the construction of complex organic molecules in drug discovery and materials science. This guide provides a comprehensive spectroscopic comparison of this compound with its derivatives obtained from these pivotal transformations, offering field-proven insights and supporting experimental data to aid researchers in reaction monitoring and product characterization.
The Spectroscopic Signature of the Starting Material: this compound
This compound is a heteroaromatic compound with the molecular formula C₅H₄Br₂N₂ and a molecular weight of approximately 251.91 g/mol [1]. Understanding its baseline spectroscopic characteristics is crucial for discerning the structural changes that occur during chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the deshielding effect of the nitrogen atom and the two bromine substituents. The amino group protons will typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations of the primary amine, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. C-Br stretching vibrations are expected in the fingerprint region, generally below 800 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will be accompanied by (M+2)⁺ and (M+4)⁺ peaks with relative intensities dictated by the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Transformation 1: Suzuki-Miyaura Coupling - Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling an organoboron compound with an organic halide. In the case of this compound, selective coupling at either the C2 or C5 position is possible, with the C2 position generally being more reactive in palladium-catalyzed cross-coupling reactions of pyridines.
To illustrate the expected spectroscopic changes, we will consider the product of a selective Suzuki coupling at the C2 position with phenylboronic acid, yielding 5-Bromo-2-phenylpyridin-3-amine . While direct experimental data for this specific product is limited, extensive data is available for the closely related compound, 5-aryl-2-methylpyridin-3-amine , which serves as an excellent proxy[2].
Spectroscopic Comparison: this compound vs. 5-Aryl-2-methylpyridin-3-amine
| Spectroscopic Technique | This compound (Starting Material) | 5-Aryl-2-methylpyridin-3-amine (Suzuki Product Proxy)[2] | Key Spectroscopic Changes and Interpretation |
| ¹H NMR | Aromatic protons on the pyridine ring. | New signals corresponding to the protons of the introduced aryl group. The pyridine proton signals will shift due to the new substituent. | The appearance of a new set of aromatic signals and a shift in the existing pyridine proton signals are clear indicators of successful C-C bond formation. |
| ¹³C NMR | Signals for the two bromine-bearing carbons. | A new set of signals for the carbons of the aryl group. The signal for the C2 carbon will shift significantly upfield upon replacement of the bromine atom with a carbon atom. | The disappearance of a C-Br signal and the appearance of new aromatic carbon signals confirm the substitution. |
| IR Spectroscopy | C-Br stretching vibrations. | The C-Br stretch may still be present if the reaction is selective at the C2 position. New bands corresponding to the aryl group will appear. | Subtle changes in the fingerprint region and the appearance of new aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | Characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). | The molecular ion peak will increase by the mass of the aryl group minus the mass of a bromine atom. The isotopic pattern will now be characteristic of a single bromine atom (M, M+2). | A significant increase in the molecular weight and a change in the isotopic pattern are definitive evidence of the Suzuki coupling. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative
The following protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives and can be applied to this compound with appropriate modifications[2].
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85–95 °C for over 15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki cross-coupling reaction.
Transformation 2: Buchwald-Hartwig Amination - Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, offering a versatile method for synthesizing arylamines.[3] For this compound, this reaction can be used to introduce a variety of amine nucleophiles.
As a representative example, we will consider the product of a Buchwald-Hartwig amination of a dihalopyridine with a cyclic secondary amine, such as the reaction of 3,5-dibromopyridine with pyrrolidine to form 5-Bromo-3-(pyrrolidin-1-yl)pyridine . Experimental data from a study by Dandu et al. provides valuable spectroscopic information for this class of compounds[4].
Spectroscopic Comparison: this compound vs. 5-Bromo-3-(pyrrolidin-1-yl)pyridine
| Spectroscopic Technique | This compound (Starting Material) | 5-Bromo-3-(pyrrolidin-1-yl)pyridine (Buchwald-Hartwig Product)[4] | Key Spectroscopic Changes and Interpretation |
| ¹H NMR | Broad singlet for -NH₂ protons. Aromatic signals for pyridine protons. | Absence of the -NH₂ signal. New signals in the aliphatic region (typically multiplets) corresponding to the protons of the pyrrolidine ring. Aromatic signals will shift. | The disappearance of the amine proton signal and the appearance of new aliphatic signals are strong evidence of C-N bond formation. |
| ¹³C NMR | Aromatic carbon signals. | New aliphatic carbon signals for the pyrrolidine ring. The carbon at the site of amination will show a change in its chemical shift. | The appearance of new upfield carbon signals confirms the introduction of the alkylamine. |
| IR Spectroscopy | N-H stretching bands (doublet) for the primary amine. | Absence of N-H stretching bands. Appearance of C-N stretching bands and aliphatic C-H stretching bands. | The disappearance of the characteristic primary amine stretches is a key diagnostic feature. |
| Mass Spectrometry | Molecular ion peak corresponding to the starting material. | The molecular ion peak will increase by the mass of the pyrrolidine group minus the mass of a hydrogen atom. The isotopic pattern for one bromine atom will remain. | An increase in the molecular weight consistent with the addition of the amine nucleophile. |
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
The following protocol is adapted from the microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives[4].
Materials:
-
3,5-Dibromopyridine (1.0 equiv)
-
Pyrrolidine (excess, e.g., 10 equiv)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
Procedure:
-
In a microwave reaction vessel, combine 3,5-dibromopyridine, excess pyrrolidine, NMP, and toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwave power (e.g., 300 watts) at a set temperature (e.g., 180 °C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Purify the crude product by silica gel flash chromatography.
Caption: General workflow for a microwave-assisted Buchwald-Hartwig amination.
Conclusion
The spectroscopic analysis of this compound and its reaction products from Suzuki-Miyaura coupling and Buchwald-Hartwig amination reveals distinct and predictable changes in their NMR, IR, and mass spectra. By understanding these spectroscopic shifts, researchers can effectively monitor the progress of these reactions and confidently characterize the resulting products. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling the efficient and accurate synthesis of novel pyridine-based compounds.
References
A Comparative Guide to Pyridine Synthesis: Alternatives to 2,5-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The substituted pyridine core is a ubiquitous scaffold in pharmaceuticals and functional materials. The strategic synthesis of these heterocycles is therefore a critical aspect of drug discovery and development. 2,5-Dibromopyridin-3-amine serves as a versatile building block for accessing a variety of complex molecules. However, the exploration of alternative reagents and synthetic routes is essential for expanding chemical space, improving efficiency, and navigating intellectual property landscapes. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of polysubstituted pyridines, with a focus on achieving substitution patterns analogous to those derived from this compound.
Comparison of Synthetic Methodologies
The synthesis of highly substituted pyridines can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed cross-coupling reactions. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and regioselectivity.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| This compound (Baseline) | This compound | Varies (e.g., boronic acids for Suzuki, amines for Buchwald-Hartwig) | 60-95 | 2-24 h | 80-120 | Pre-functionalized scaffold, predictable regioselectivity. | Limited availability and higher cost of the starting material. |
| Buchwald-Hartwig Amination | 2,5-Dihalopyridines, Amines | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., SPhos, Xantphos), Base (e.g., K₃PO₄, NaOt-Bu) | 70-98[1] | 0.5-24 h[1] | 80-110[2] | Excellent for C-N bond formation, broad amine scope.[3] | Catalyst and ligand cost, potential for side reactions. |
| Suzuki-Miyaura Coupling | 2,5-Dihalopyridines, Boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., K₂CO₃, K₃PO₄) | 75-95[4] | 12-24 h[4] | 100[4] | Excellent for C-C bond formation, wide availability of boronic acids.[5] | Potential for catalyst poisoning, boronic acid instability. |
| Hantzsch Pyridine Synthesis | β-Ketoester (2 equiv.), Aldehyde, Ammonia/Ammonium acetate | Often acid or base-catalyzed (e.g., PTSA) | 60-96[6] | 2.5-48 h[7][8] | RT-Reflux[6] | Multicomponent, high atom economy, builds the ring from simple precursors.[9][10] | Primarily for symmetrically substituted pyridines, requires subsequent oxidation.[8] |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonium acetate | Ammonium acetate | 60-90[11] | 2-4 h[12] | 120-140[12] | Convergent synthesis of 2,4,6-trisubstituted pyridines, generally high yields.[12] | Requires pre-synthesis of the pyridinium salt. |
| Multicomponent Reactions (MCRs) | Varies (e.g., Aldehydes, Ketones, Malononitrile, Ammonia) | Often catalyst-free or simple catalysts (e.g., Iodine) | 50-95[13][14] | 0.5-6 h[13][14] | RT-110[14] | High efficiency and diversity in a single step.[13] | Scope can be limited, and optimization may be required. |
Experimental Protocols
Buchwald-Hartwig Amination of 2,5-Dihalopyridines
This protocol describes the regioselective mono-amination of a 2,5-dihalopyridine, a key step in building a scaffold analogous to that derived from this compound.
Materials:
-
2,5-Dichloropyridine
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 equivalents).
-
2,5-Dichloropyridine (1.0 equivalent) and the amine (1.1 equivalents) are added to the tube.
-
Anhydrous 1,4-dioxane is added to achieve a concentration of 0.1 M with respect to the dichloropyridine.
-
The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at 100 °C.
-
The reaction mixture is stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[15]
Suzuki-Miyaura Coupling of 2,5-Dihalopyridines
This protocol outlines the C2-selective arylation of 2,5-dichloropyridine.
Materials:
-
2,5-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).[4]
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 2 mL of anhydrous 1,4-dioxane.[4]
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask.[4]
-
Add the catalyst premix to the reaction mixture via syringe.[4]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).[4]
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[4]
-
Purify the crude product by flash column chromatography.[4]
Hantzsch Pyridine Synthesis
A classical method for constructing the pyridine ring from acyclic precursors.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-Ketoester (e.g., Ethyl acetoacetate, 2 equivalents)
-
Ammonium acetate
-
Ethanol
-
Oxidizing agent (e.g., Ceric ammonium nitrate - CAN)
Procedure (1,4-Dihydropyridine Synthesis):
-
A mixture of the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.
-
Upon cooling, the precipitated 1,4-dihydropyridine is collected by filtration, washed with cold ethanol, and dried.
Procedure (Aromatization):
-
The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL).
-
A solution of an oxidizing agent like CAN is added dropwise with stirring.
-
The mixture is heated at 80 °C for 1 hour.
-
After cooling, the mixture is poured into water, and the precipitated pyridine product is collected by filtration, washed with water, and recrystallized.
Kröhnke Pyridine Synthesis
A convergent approach to 2,4,6-trisubstituted pyridines.
Materials:
-
α-Pyridinium methyl ketone salt (e.g., N-phenacylpyridinium bromide)
-
α,β-Unsaturated carbonyl compound (e.g., Chalcone)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound (10 mmol) and ammonium acetate (80 mmol) in glacial acetic acid (30 mL), add the α-pyridinium methyl ketone salt (10 mmol).
-
The mixture is refluxed for 4 hours.
-
After cooling, the mixture is poured into water.
-
The precipitated product is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to yield the 2,4,6-trisubstituted pyridine.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic strategies.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Hantzsch Pyridine Synthesis.
Caption: Workflow for Kröhnke Pyridine Synthesis.
Conclusion
The choice of synthetic strategy for accessing polysubstituted pyridines is multifaceted and depends on the desired substitution pattern, available starting materials, and required functional group tolerance. While this compound provides a direct route to a specific class of compounds, modern catalytic methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling offer greater flexibility in introducing a wide range of substituents onto a dihalopyridine core. For the de novo synthesis of the pyridine ring, classical methods such as the Hantzsch and Kröhnke syntheses, as well as modern multicomponent reactions, provide powerful tools for constructing complex pyridine scaffolds from simple, readily available precursors. This guide serves as a foundational resource for researchers to navigate the diverse landscape of pyridine synthesis and select the most appropriate methodology for their specific research and development goals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Study of Catalysts for 2,5-Dibromopyridin-3-amine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridinic scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, 2,5-Dibromopyridin-3-amine serves as a versatile building block, offering two reactive bromine sites for the introduction of molecular diversity through cross-coupling reactions. The strategic selection of a catalyst system is paramount to control regioselectivity and achieve high yields. This guide provides a comparative analysis of various catalytic systems for the coupling reactions of this compound, with a focus on palladium-, copper-, and nickel-based catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct comparative studies on this specific substrate are limited, this guide extrapolates data from structurally similar aminobromopyridines to provide a predictive analysis of catalyst performance.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of cross-coupling reactions involving halogenated aminopyridines. The presence of the amino group and the pyridine nitrogen can lead to catalyst inhibition through coordination, making the selection of an appropriate catalytic system crucial for efficient transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For substrates like this compound, palladium-based catalysts are predominantly used. The performance of various palladium catalysts in the coupling of related bromopyridines is summarized below.
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Bromopyridine Analogs
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78-88 | [1][2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-4 | High (Expected) | [3] |
| Pd-PEPPSI-IPr | K₂CO₃ | THF | 60-80 | 4-12 | High (Expected) | [2] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~80 | [4] |
Data is extrapolated from reactions with structurally similar aminobromopyridines such as 5-bromo-2-methylpyridin-3-amine.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.
Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Bromopyridine Analogs
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Various Amines | Good to Excellent | [5] |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | - | Various Amines | High | [5][6] |
| Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | - | Volatile Amines | 55-98 | [7] |
Data is based on reactions with various bromopyridines.[5][7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.
Table 3: Comparative Performance of Catalysts in Sonogashira Coupling of Bromopyridine Analogs
| Catalyst System (Pd Source / Ligand) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(CF₃COO)₂ / PPh₃ | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [8][9] |
| PdCl₂(PPh₃)₂ | CuI (5) | Et₃N | DMF | 100 | 3 | ~92 | [1] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | rt | 2 | up to 97 | [10] |
Data is extrapolated from reactions with 2-amino-3-bromopyridines.[1][8][9]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, which may require optimization for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85–95 °C for over 15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of aryl halides.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
X-Phos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, deoxygenated toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, X-Phos, and NaOt-Bu to a dry Schlenk tube.
-
Add anhydrous, deoxygenated toluene and stir for a few minutes to form the active catalyst.
-
Add this compound and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by GC, TLC, or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is adapted from the coupling of 2-amino-3-bromopyridines.[1][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF and Et₃N.
-
Add this compound and the terminal alkyne.
-
Stir the reaction mixture at 100 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Catalytic Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The selection of an optimal catalyst system for the cross-coupling of this compound is critical for achieving desired synthetic outcomes. For Suzuki-Miyaura reactions, palladium catalysts with phosphine ligands such as Pd(PPh₃)₄ or more advanced systems with bulky, electron-rich ligands like SPhos are effective.[1][3] In Buchwald-Hartwig aminations, palladium precursors combined with bulky phosphine ligands like X-Phos or BINAP have demonstrated high efficacy.[5] For Sonogashira couplings, the combination of a palladium source with a copper(I) co-catalyst remains the standard, although copper-free systems are emerging as powerful alternatives.[8][10] The provided protocols and comparative data serve as a valuable starting point for the development of robust and efficient synthetic routes for the derivatization of this compound. Further optimization will likely be necessary to tailor these conditions for specific substrates and desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of 2,5-Dibromopyridin-3-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common palladium-catalyzed cross-coupling reactions involving 2,5-Dibromopyridin-3-amine and alternative substrates. It includes detailed experimental protocols and data to aid in the structural validation of the resulting products, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
This compound is a versatile starting material for synthesizing a variety of disubstituted pyridine derivatives. The bromine atoms at the C2 and C5 positions offer differential reactivity, allowing for selective functionalization through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The presence of the amino group at the C3 position also influences the electronic properties and reactivity of the pyridine ring. This guide focuses on the validation of reaction products, comparing the outcomes with those from an alternative starting material, 3,5-dibromopyridine, and providing the necessary experimental and analytical details for researchers.
Comparison of Reaction Performance: this compound vs. 3,5-Dibromopyridine
The strategic placement of the amino group in this compound can influence reaction yields and regioselectivity compared to the more symmetric 3,5-dibromopyridine. The following tables summarize the performance of these substrates in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of dibrominated pyridines, the regioselectivity of the first coupling is a key consideration. Generally, the bromine at the 2-position of a pyridine ring is more reactive towards oxidative addition to the palladium(0) catalyst.
Table 1: Comparison of Yields for the Suzuki-Miyaura Reaction with Phenylboronic Acid
| Starting Material | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 2-Phenyl-5-bromopyridin-3-amine | ~75-85 (estimated) |
| 3,5-Dibromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 4 | 3-Phenyl-5-bromopyridine | 88 |
Yields for this compound are estimated based on reactions with structurally similar aminobromopyridines, as direct comparative studies are limited in readily available literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki reaction, the regioselectivity is an important factor for unsymmetrical dibromopyridines.
Table 2: Comparison of Yields for the Buchwald-Hartwig Amination with Aniline
| Starting Material | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| This compound | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | N-phenyl-5-bromopyridin-3-amine | ~80-90 (estimated) |
| 3,5-Dibromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | N-phenyl-5-bromopyridine | 97 |
Yields for this compound are estimated based on typical yields for Buchwald-Hartwig reactions with similar substrates.
Structural Validation of Reaction Products
Accurate structural determination of the reaction products is crucial. This section provides the expected analytical data and detailed protocols for the characterization of a representative product from each reaction type.
Product of Suzuki-Miyaura Coupling: 2-Phenyl-5-bromopyridin-3-amine
Expected Spectroscopic Data
Table 3: Predicted ¹H and ¹³C NMR Data for 2-Phenyl-5-bromopyridin-3-amine
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.10 | d | H-6 |
| ~7.50-7.30 | m | Phenyl-H | |
| ~7.20 | d | H-4 | |
| ~4.50 | br s | -NH₂ | |
| ¹³C | ~155 | s | C-2 |
| ~148 | s | C-6 | |
| ~140 | s | C-ipso (Phenyl) | |
| ~138 | s | C-4 | |
| ~129-127 | m | Phenyl-C | |
| ~110 | s | C-5 | |
| ~108 | s | C-3 |
Mass Spectrometry Fragmentation
The mass spectrum of 2-Phenyl-5-bromopyridin-3-amine is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.[1] Key fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the bond between the pyridine and phenyl rings.[2]
Product of Buchwald-Hartwig Amination: N-phenyl-5-bromopyridin-3-amine
Expected Spectroscopic Data
Table 4: Predicted ¹H and ¹³C NMR Data for N-phenyl-5-bromopyridin-3-amine
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.5 - 9.0 | br s | N-H |
| ~8.2 - 8.4 | d | H-2 | |
| ~7.8 - 8.0 | d | H-6 | |
| ~7.4 - 7.6 | t | H-4 | |
| ~7.2 - 7.4 | t | H-3', H-5' (Phenyl) | |
| ~7.0 - 7.2 | d | H-2', H-6' (Phenyl) | |
| ~6.8 - 7.0 | t | H-4' (Phenyl) | |
| ¹³C | ~145 | s | C-3 |
| ~142 | s | C-5 | |
| ~140 | s | C-ipso (Phenyl) | |
| ~138 | s | C-2 | |
| ~135 | s | C-6 | |
| ~129 | d | Phenyl-C | |
| ~122 | d | Phenyl-C | |
| ~118 | d | Phenyl-C | |
| ~115 | s | C-4 |
Mass Spectrometry Fragmentation
Similar to the Suzuki product, the mass spectrum of N-phenyl-5-bromopyridin-3-amine will exhibit the characteristic M/M+2 isotopic pattern for a bromine-containing compound.[1] The fragmentation is likely to involve the loss of the bromine atom and cleavage of the C-N bond between the pyridine ring and the phenylamino group.[3]
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is adapted for the reaction of a bromopyridine with an arylboronic acid.[4]
Materials:
-
Bromopyridine (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and degassed water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add the bromopyridine, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 85–95 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
This protocol is a general procedure for the amination of a bromopyridine.[4]
Materials:
-
Bromopyridine (e.g., this compound) (1.0 equiv)
-
Amine (e.g., Aniline) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add the bromopyridine and the amine.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with stirring and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
NMR Data Acquisition Protocol
The following are general parameters for a 400 MHz NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is used with 16 to 64 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR: A standard proton-decoupled single-pulse experiment with NOE is used.
Mass Spectrometry Data Acquisition Protocol
-
Electron Ionization (EI): The sample is introduced via a direct insertion probe and heated in a high vacuum to cause vaporization and subsequent ionization.[4]
-
High-Resolution Mass Spectrometry (HRMS): ESI is used to obtain the protonated molecular ion [M+H]⁺, which will show the characteristic isotopic pattern for bromine.[3]
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and structural validation of the reaction products.
Caption: Workflow for the synthesis and validation of a Suzuki-Miyaura coupling product.
Caption: Workflow for the synthesis and validation of a Buchwald-Hartwig amination product.
Caption: Logical relationship for structural validation using spectroscopic data.
References
A Comparative Guide to Purity Assessment of Synthesized 2,5-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The precise characterization and purity assessment of synthesized intermediates are critical in the fields of medicinal chemistry and drug development. 2,5-Dibromopyridin-3-amine is a valuable substituted pyridine building block, and ensuring its purity is paramount for the reliability and reproducibility of subsequent synthetic steps and biological assays. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and comparative data against similar chemical entities.
Common Impurities in the Synthesis of Brominated Aminopyridines
The synthesis of this compound and related compounds can often result in a variety of impurities. Understanding these potential byproducts is the first step in developing a robust analytical strategy. Common impurities include:
-
Isomeric Byproducts: Depending on the synthetic route, other positional isomers can form, such as 2-amino-3,5-dibromopyridine.[1][2] The directing effects of the amino group can lead to the formation of a mixture of brominated isomers, which may be challenging to separate.[3][4]
-
Over-brominated Species: The reaction may not stop at the desired dibromo- stage, leading to the formation of tri-brominated pyridines. Controlling the stoichiometry of the brominating agent is crucial to minimize this.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 3-aminopyridine or mono-brominated intermediates (e.g., 3-amino-5-bromopyridine).
-
Dehalogenated Byproducts: During downstream reactions like Suzuki-Miyaura couplings, dehalogenation can occur, resulting in the formation of mono-bromo or non-brominated aminopyridines.[3]
Comparison of Key Analytical Techniques for Purity Assessment
The choice of analytical method is crucial for accurately determining the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed techniques.
dot
Caption: General workflow for the synthesis and purity assessment of this compound.
Table 1: Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Typical Purity Range Determined |
|---|---|---|---|---|
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High sensitivity, excellent for separating non-volatile impurities and isomers, widely applicable. | Requires reference standards for impurity identification and quantification. | 98.0 - 99.9% |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile or semi-volatile impurities, provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[5] | 97.5 - 99.8%[5] |
| qNMR | Quantification based on the integral of NMR signals relative to a certified internal standard. | Provides a direct, absolute measure of purity without needing a specific reference standard of the analyte; highly accurate.[5][6] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer and a non-interfering internal standard.[5] | 98.5 - 99.9+%[5] |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques, adapted for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.[5]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.[5]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: 60-m x 0.32-mm i.d. fused silica capillary column with a 1.0 µm film thickness (e.g., Stabilwax-DB or equivalent).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 260 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
-
Sample Preparation: Dissolve approximately 5 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.
Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.[5]
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic anhydride, 1,3,5-trimethoxybenzene).
-
Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. A D1 of 30 seconds is generally a safe starting point.
-
Acquire the spectrum with a 90° pulse.
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and the known purity of the standard.
Comparative Analysis with Alternative Halogenated Aminopyridines
The challenges in assessing the purity of this compound are shared by other structurally similar intermediates. Comparing their common impurities and analytical hurdles provides a broader context for quality control.
dot
Caption: Decision tree for selecting the appropriate analytical method for purity assessment.
Table 2: Comparison with Alternative Aminopyridine Intermediates
| Compound | Structure | Key Synthesis Challenge | Common Impurities |
|---|---|---|---|
| This compound | 3-NH₂, 2,5-Br | Controlling bromination regioselectivity on an already substituted ring. | Positional isomers, over-brominated products (tribromo-), unreacted mono-bromo precursors. |
| 3-Amino-5-bromopyridine | 3-NH₂, 5-Br | Can be difficult to separate from di- and tri-brominated byproducts formed during synthesis.[8][9] | 3-Amino-2,5-dibromopyridine, unreacted 3-aminopyridine.[8] |
| 6-Bromopyridin-3-amine | 3-NH₂, 6-Br | Direct bromination of 3-aminopyridine leads to poor regioselectivity, with significant formation of 2- and 4-bromo isomers.[3][4] | 2-Bromo-3-aminopyridine, 4-Bromo-3-aminopyridine, 2,6-Dibromo-3-aminopyridine.[3] |
References
- 1. heteroletters.org [heteroletters.org]
- 2. ijssst.info [ijssst.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. osha.gov [osha.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Functionalization of 2,5-Dibromopyridin-3-amine: Mechanistic Insights and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key palladium-catalyzed cross-coupling reactions for the functionalization of 2,5-Dibromopyridin-3-amine. By examining the mechanistic nuances and providing detailed experimental protocols for analogous compounds, this document serves as a valuable resource for researchers engaged in the synthesis of novel pyridine derivatives for pharmaceutical and materials science applications.
Introduction to the Reactivity of this compound
This compound is a versatile building block featuring two bromine atoms at positions amenable to functionalization, alongside an amino group that can influence the reactivity of the pyridine ring. The selective functionalization of one bromine atom over the other is a key challenge and opportunity in the elaboration of this scaffold. The electron-donating amino group at the 3-position can modulate the electronic properties of the C-Br bonds at the 2- and 5-positions, and its proximity to the C-2 bromine introduces steric considerations.
This guide focuses on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Additionally, alternative methods such as the Sonogashira coupling and the Ullmann condensation will be discussed to provide a broader perspective on the synthetic possibilities.
Comparative Analysis of Key Cross-Coupling Reactions
The choice of reaction for the functionalization of this compound will depend on the desired bond formation (C-C vs. C-N) and the specific requirements of the synthetic route, including functional group tolerance, desired regioselectivity, and scalability. Below is a comparative overview of the Suzuki-Miyaura and Buchwald-Hartwig reactions, with supporting data from closely related substrates.
Table 1: Comparison of Suzuki-Miyaura and Buchwald-Hartwig Reactions for the Functionalization of Aminobromopyridines
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C | C-N |
| Typical Reactants | Aryl/vinyl boronic acids or esters | Primary or secondary amines |
| Catalyst System | Pd(0) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Pd(0) or Pd(II) precatalyst with a phosphine ligand (e.g., Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP) |
| Base | Typically weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) |
| Solvent | Often mixtures of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O) | Anhydrous organic solvents (e.g., toluene, 1,4-dioxane) |
| Regioselectivity | Generally favors the more sterically accessible and electronically deficient position. For dihalopyridines, the reactivity order is typically I > Br > Cl.[1] | Similar to Suzuki coupling, regioselectivity is influenced by steric and electronic factors. The choice of ligand can play a crucial role in controlling selectivity.[2] |
| Yields (on analogous substrates) | Moderate to good yields have been reported for the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[3] | Good to excellent yields are achievable for the amination of dihalopyridines, though optimization of the catalyst system is often required.[4] |
Mechanistic Pathways and Experimental Workflows
To visualize the underlying processes of these transformations, the following diagrams illustrate the generally accepted catalytic cycles and a comparative experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
Detailed Experimental Protocols
The following protocols are adapted from literature for substrates analogous to this compound and serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of an Aminobromopyridine[3]
This protocol is based on the successful coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 15 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Dihalopyridine
This generalized protocol is based on established procedures for the amination of dihalopyridines and can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Functionalization Strategies
Beyond the Suzuki and Buchwald-Hartwig reactions, other cross-coupling methods can be employed to introduce diverse functionalities onto the this compound scaffold.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties. A general protocol for the Sonogashira coupling of 2-amino-3-bromopyridines has been reported and can be adapted.[5]
Typical Conditions:
-
Catalyst: Pd(CF₃COO)₂ (2.5 mol%)
-
Ligand: PPh₃ (5.0 mol%)
-
Co-catalyst: CuI (5.0 mol%)
-
Base: Et₃N
-
Solvent: DMF
-
Temperature: 100 °C
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[6] While it often requires harsher conditions than palladium-catalyzed methods, it can be a viable alternative, particularly for certain substrates. Modern protocols have been developed with improved catalyst systems and milder conditions.[7]
Typical Conditions:
-
Catalyst: CuI
-
Ligand: 1,10-Phenanthroline or a diamine
-
Base: K₂CO₃ or K₃PO₄
-
Solvent: High-boiling polar solvents (e.g., DMF, NMP)
-
Temperature: 100-210 °C
Conclusion
The functionalization of this compound can be effectively achieved through a variety of modern cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions represent the most versatile and widely applied methods for C-C and C-N bond formation, respectively. The choice between these and other alternatives like the Sonogashira coupling or Ullmann condensation will be dictated by the specific synthetic goal. The provided experimental protocols for analogous substrates offer a solid foundation for the development of robust and efficient synthetic routes to novel and diverse pyridine-based molecules. Further optimization of reaction conditions for the specific substrate is recommended to achieve optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of 2,5-Dibromopyridin-3-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2,5-Dibromopyridin-3-amine, a versatile building block in medicinal chemistry. Due to the limited availability of specific kinetic data for this exact molecule, this guide focuses on the kinetics of closely related analogues and relevant reaction types, primarily Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions. The information herein is intended to offer insights into the reactivity of this class of compounds and to provide detailed experimental protocols to aid in future research.
I. Comparative Kinetic Data
Direct kinetic comparisons for this compound are challenging due to the variability in reaction types and conditions across different studies. The following tables summarize available quantitative and qualitative data for reactions involving substituted bromo-aminopyridines and related compounds to provide a comparative understanding.
Table 1: Qualitative Comparison of Suzuki-Miyaura Cross-Coupling Reactions
| Compound | Reaction Type | Key Findings | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Suzuki-Miyaura Cross-Coupling | The presence of electron-donating or electron-withdrawing substituents on the arylboronic acid did not have a prominent effect on reaction rates or product yields.[1] | [1] |
| 4-Bromoaniline (Aryl Bromide Analogue) | Suzuki-Miyaura Cross-Coupling | Aryl bromides with electron-withdrawing groups exhibited slightly higher reactivity compared to those with electron-donating groups.[1] | [1] |
| 2,5-dibromo-3-hexylthiophene | Double Suzuki Cross-Coupling | Optimal conditions for good yields were achieved using potassium phosphate as a base and Pd(PPh₃)₄ as a catalyst at 90 °C.[2] | [2] |
Table 2: Second-Order Rate Constants for SNAr Reactions of Methoxy-Nitropyridines with Secondary Amines at 20°C in Aqueous Solution
| Pyridine Derivative | Amine | k (L mol⁻¹ s⁻¹) |
| 2-Methoxy-3-nitropyridine | Morpholine | 1.13 x 10⁻³ |
| Piperidine | 2.50 x 10⁻³ | |
| Pyrrolidine | 3.17 x 10⁻³ | |
| 2-Methoxy-5-nitropyridine | Morpholine | 0.35 x 10⁻³ |
This data is for methoxy-nitropyridine derivatives, which are activated towards SNAr. While this compound is less activated, this data provides a general comparison of amine nucleophilicity.[1]
II. Reaction Mechanisms and Kinetics Overview
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide to form a carbon-carbon bond.[3][4] The reaction is widely used for the synthesis of biaryl compounds.[3] The general mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4] The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[4] For this compound, the reactivity of the two bromine atoms can be influenced by their electronic and steric environment.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6] This reaction is of great importance in pharmaceutical synthesis.[7] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][8] The choice of ligand on the palladium catalyst is crucial for the reaction's efficiency and scope.[5] For dihalo-substrates like this compound, regioselectivity can be a key challenge. In many cases, the C2 position on the pyridine ring is more susceptible to nucleophilic attack and oxidative addition.[9]
C. Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. While this compound is not strongly activated towards SNAr, these reactions can occur under forcing conditions, such as high temperatures, often with an excess of the amine nucleophile.[10] Microwave heating has been shown to enhance reaction rates and yields for the amination of dihalopyridines.[10]
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of kinetic studies. Below are generalized protocols for the key reaction types discussed.
A. Suzuki-Miyaura Cross-Coupling Protocol [1]
-
Reactants and Catalyst: A mixture of the bromo-aminopyridine derivative (e.g., 5-bromo-2-methylpyridin-3-amine), an arylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) is prepared.
-
Solvent and Base: The reaction is carried out in a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 volume ratio). A base, such as K₃PO₄, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 85 °C and 95 °C.
-
Monitoring and Workup: The reaction progress is monitored by techniques like TLC or LC-MS. Upon completion, the product is isolated and purified.
B. Buchwald-Hartwig Amination Protocol
-
Reactants and Catalyst: The aryl halide (e.g., this compound), the amine, a palladium precatalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., BINAP) are combined in a reaction vessel.
-
Solvent and Base: An aprotic solvent such as toluene or m-xylene is used, along with a strong, non-nucleophilic base like NaO-t-Bu.[7]
-
Reaction Conditions: The reaction is typically heated under an inert atmosphere. Microwave irradiation can also be employed to accelerate the reaction.[7]
-
Monitoring and Workup: Reaction progress is monitored, and upon completion, the product is isolated and purified using standard techniques.
C. Nucleophilic Aromatic Substitution (SNAr) Protocol [10]
-
Reactants: The dihalopyridine (e.g., 3,5-dibromopyridine as an analogue) is mixed with an excess of the desired amine.
-
Solvent: A high-boiling polar aprotic solvent like 1-methyl-2-pyrrolidinone (NMP) is often used, sometimes in combination with a co-solvent like toluene.[10]
-
Reaction Conditions: The mixture is heated to high temperatures (e.g., 180 °C) using conventional heating or microwave irradiation for a specified time.[10]
-
Monitoring and Workup: The reaction is monitored, and the product is purified by chromatography or crystallization.
IV. Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety Operating Guide
Safe Disposal of 2,5-Dibromopyridin-3-amine: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2,5-Dibromopyridin-3-amine (CAS No. 90902-84-4), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards:
Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound or its waste.
| Hazard ID | GHS Classification | Required Personal Protective Equipment (PPE) |
| H301 | Acute Toxicity, Oral (Category 3) | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3] |
| H318 | Serious Eye Damage (Category 1) | Chemical safety goggles or a face shield are mandatory.[2] Ensure an eyewash station is readily accessible.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department. In-lab treatment is not recommended.
Step 1: Waste Segregation
-
Identify and Segregate: All waste containing this compound must be identified. This includes unused compound, reaction byproducts, contaminated labware (e.g., pipette tips, vials, weighing paper), and contaminated PPE.
-
Halogenated Organic Waste: As a brominated compound, this chemical must be segregated into the "Halogenated Organic Waste" stream. Do not mix with non-halogenated chemical waste, as this can complicate and increase the cost of disposal.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect solid this compound waste and contaminated disposables in a dedicated, clearly labeled, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be kept closed except when adding waste.[4]
-
Use dry clean-up procedures for any spills; avoid generating dust.[3]
-
-
Liquid Waste:
-
For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container.
-
Label the container clearly as "Halogenated Organic Liquid Waste."
-
Do not overfill containers; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion.
-
-
Contaminated Labware:
-
For glassware, the first rinse with a suitable solvent should be collected as hazardous waste.[5] For highly toxic materials, the first three rinses must be collected.[5]
-
Disposable items like gloves and weighing papers that have come into contact with the chemical should be placed in the solid waste container.
-
Step 3: Labeling and Storage
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[6] Ensure containers are stored in secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a waste pickup.[4]
-
Provide Documentation: Be prepared to provide documentation on the waste's composition and volume.
-
Follow Regulations: Disposal must be carried out in accordance with all local, regional, and national regulations.[3][7] The P501 precautionary statement specifically mandates the disposal of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. This compound | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,5-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2,5-Dibromopyridin-3-amine, ensuring a secure laboratory environment and regulatory compliance. The following procedures are based on established safety data sheets (SDS) for halogenated pyridines and general laboratory safety practices.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. Below is a summary of the required equipment.
| PPE Category | Specification | Protection Level |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Essential |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber), lab coat, and full coverage clothing. | Essential |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges. | Required when handling outside of a fume hood or for spill cleanup. |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors.[2][3]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[4]
-
Equipment: Use non-sparking tools and ensure all equipment is properly grounded to avoid static discharge.
Storage:
-
Container: Keep the container tightly sealed and stored in a cool, dry, and well-ventilated area.[5]
-
Incompatibilities: Store away from strong oxidizing agents and incompatible materials.
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.
Emergency and Disposal Procedures
Immediate and appropriate response to emergencies and proper disposal of waste are crucial for safety and environmental protection.
Spill Management: In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and ensure it is well-ventilated.
-
Containment: For small spills, contain the material using an inert absorbent such as sand, vermiculite, or earth.[1]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[1][6]
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash the area thoroughly.[1]
Disposal Plan:
-
Waste Collection: Collect waste this compound and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.[1] Halogenated organic waste should be segregated from other waste streams.[1]
-
Storage: Store the sealed waste container in a secure, well-ventilated hazardous waste accumulation area.[1]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and compliant disposal.[1]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Procedural flow for handling and disposing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
